SBI-797812
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-ylsulfonyl)phenyl]-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c24-19(21-11-14-7-9-20-10-8-14)22-15-1-5-18(6-2-15)28(25,26)23-12-16-3-4-17(13-23)27-16/h1-2,5-10,16-17H,3-4,11-13H2,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSOHNHLOLGQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NCC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBI-797812: A Deep Dive into its Mechanism of Action in NAD+ Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, and its decline is a hallmark of aging and various diseases. Pharmacological activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway, represents a promising therapeutic strategy. This technical guide provides a comprehensive analysis of SBI-797812, a potent small molecule activator of NAMPT. We will delve into its multifaceted mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Introduction: The Role of NAMPT in NAD+ Biosynthesis
In mammalian cells, the primary pathway for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (NAM). NAMPT catalyzes the first and rate-limiting step, converting NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMN adenylyltransferases (NMNATs).[1] Given its critical role, NAMPT is a key target for therapeutic intervention to boost NAD+ levels.
This compound is a pioneering small molecule NAMPT activator identified through high-throughput screening.[2] It is structurally similar to some NAMPT inhibitors but functions as a potent activator, effectively turning NAMPT into a "super catalyst" for NMN production.[1][3][4]
Core Mechanism of Action of this compound
This compound enhances NAMPT activity through a multi-pronged mechanism:[3][4][5][6]
-
Increased Affinity for ATP: The activation of NAMPT by this compound is ATP-dependent.[3][4] The compound significantly increases the affinity of NAMPT for its co-substrate ATP.[3][4][5]
-
Stabilization of Phosphorylated NAMPT: this compound stabilizes the phosphorylated form of NAMPT at histidine 247 (pHisNAMPT), a crucial intermediate in the catalytic cycle.[3][4][5]
-
Shifting Reaction Equilibrium: It dramatically shifts the NAMPT reaction equilibrium towards the formation of NMN.[3][4][6]
-
Promotion of Pyrophosphate Consumption: The compound promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[3][4][5]
-
Blunting NAD+ Feedback Inhibition: Crucially, this compound overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+.[3][4][5][7]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Enzyme System | Conditions | Reference(s) |
| EC50 for NAMPT activation | 0.37 ± 0.06 µM | Purified human NAMPT | In the presence of NAM, PRPP, and ATP | [3] |
| Maximal fold stimulation of NMN formation | 2.1-fold | Purified human NAMPT | [3] | |
| NMN increase in A549 cells | 17.4-fold | A549 human lung carcinoma cells | 4-hour treatment | [1] |
| NAD+ increase in A549 cells | 2.2-fold | A549 human lung carcinoma cells | 4-hour treatment | [1] |
| NMN increase in human primary myotubes | 2.5-fold | Human primary myotubes | 10 µM this compound for 4 hours | [3] |
| NAD+ increase in human primary myotubes | 1.25-fold | Human primary myotubes | 10 µM this compound for 4 hours | [3] |
| Increase in NAD+(M+4) from labeled NAM | 5-fold | Cultured cells | 13C/15N-labelled NAM tracing | [2][3] |
Table 2: In Vivo Efficacy of this compound in Mice
| Tissue | Fold Increase in NAD+ | Dosing Regimen | Time Point | Reference(s) |
| Liver | 1.3-fold (significant) | 20 mg/kg, intraperitoneal injection | 4 hours post-dose | [1][3] |
| Heart | Trend towards increase | 20 mg/kg, intraperitoneal injection | 4 hours post-dose | [1] |
| Skeletal Muscle (gastrocnemius or quadriceps) | No significant increase | 20 mg/kg, intraperitoneal injection | 4 hours post-dose | [1] |
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the NAD+ biosynthesis pathway and the mechanism of action of this compound.
Caption: Overview of the major NAD+ biosynthesis pathways in mammals.
Caption: Multifaceted mechanism of action of this compound on NAMPT.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on this compound.
In Vitro NAMPT Activity Assay (Purified Enzyme)
This protocol is adapted from the methods described in Gardell et al., 2019, Nature Communications.[3]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and DTT.
-
Enzyme and Substrate Addition: To the reaction buffer, add purified human NAMPT enzyme (e.g., 30 nM).
-
Compound Incubation: Add varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the reaction by adding the substrates: nicotinamide (NAM, e.g., 10 µM), PRPP (e.g., 50 µM), and ATP (e.g., 2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
NMN Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for NMN levels using a sensitive method such as a coupled enzyme fluorescence assay or LC-MS/MS.
-
Data Analysis: Calculate the rate of NMN production. For dose-response curves, plot NMN production against the concentration of this compound and fit the data to a suitable model to determine the EC50.
Cellular NMN and NAD+ Measurement in Cultured Cells
This protocol is based on methodologies used for A549 cells and primary myotubes.[1][3]
-
Cell Culture: Culture cells (e.g., A549 or human primary myotubes) in appropriate media and conditions until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control for a specified duration (e.g., 4 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Vortex the lysate and incubate on ice to ensure complete protein precipitation.
-
-
Sample Processing: Centrifuge the samples at high speed to pellet cell debris and precipitated proteins.
-
Metabolite Quantification: Transfer the supernatant to a new tube and analyze for NMN and NAD+ levels using LC-MS/MS.
-
Data Normalization: Normalize the metabolite levels to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).
In Vivo Assessment of Tissue NAD+ Levels in Mice
This protocol outlines the general procedure for in vivo studies as described in the literature.[3]
-
Animal Dosing: Administer this compound (e.g., 20 mg/kg) or vehicle control to mice via the desired route (e.g., intraperitoneal injection).
-
Tissue Harvesting: At a predetermined time point post-dosing (e.g., 4 hours), euthanize the mice.
-
Tissue Collection and Processing: Rapidly dissect the tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction from Tissue:
-
Homogenize the frozen tissue in a pre-chilled extraction buffer.
-
Follow a similar extraction procedure as described for cultured cells to separate the metabolites from proteins and other cellular components.
-
-
LC-MS/MS Analysis: Analyze the tissue extracts for NAD+ levels using LC-MS/MS.
-
Data Normalization: Normalize the NAD+ levels to the dry weight of the tissue sample.
Caption: General experimental workflows for in vitro and in vivo studies of this compound.
Conclusion
This compound represents a significant advancement in the development of small molecule activators of NAMPT. Its well-characterized, multifaceted mechanism of action, which includes increasing ATP affinity, stabilizing the active enzyme form, and blunting feedback inhibition, makes it a powerful tool for elevating intracellular NAD+ levels. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in boosting NMN and NAD+. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging NAMPT activation for therapeutic benefit in age-related and metabolic diseases.
References
- 1. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 2. Nicotinamide Phosphoribosyltransferase as a Key Molecule of the Aging/Senescence Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
The Molecular Target of SBI-797812: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-797812 is a novel small molecule that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of aging and metabolic diseases. This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the key experimental findings that underpin our current understanding. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.
Introduction: The Central Role of NAD+ Metabolism
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a critical role in a vast array of biological processes. It is a key player in cellular redox reactions, acting as an electron carrier in energy metabolism. Furthermore, NAD+ serves as a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in vital cellular functions such as DNA repair, gene expression, and calcium signaling. The intracellular levels of NAD+ decline with age and in various pathological conditions, making the enhancement of NAD+ biosynthesis a compelling therapeutic strategy. In mammalian cells, the primary pathway for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).
The Molecular Target of this compound: Nicotinamide Phosphoribosyltransferase (NAMPT)
The direct molecular target of this compound has been unequivocally identified as Nicotinamide Phosphoribosyltransferase (NAMPT) .[1][2][3] this compound is not an inhibitor but rather a potent activator of NAMPT.[2][3][4] It is structurally similar to active-site directed NAMPT inhibitors and is believed to bind at or near the enzyme's active site, specifically in a region referred to as the "rear channel".[1][5] This is supported by evidence that NAMPT inhibitors like FK-866 can block the binding of this compound.[1]
Mechanism of Action: A "Super Catalyst" Activator
This compound functions as an allosteric activator, transforming NAMPT into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1][6][7][8] Its mechanism is multifaceted and includes several key effects:
-
Shifting Reaction Equilibrium: this compound dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN and the consumption of nicotinamide (NAM).[1][2][4][6]
-
Increased ATP Affinity: The activation of NAMPT by this compound is dependent on ATP. The compound enhances the apparent affinity of NAMPT for its co-substrate ATP.[1][2][4][6]
-
Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[1][2][4][6]
-
Promotion of Pyrophosphate Consumption: this compound promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[1][2][4]
-
Overcoming Feedback Inhibition: It alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[1][2][4][6]
These combined effects lead to a more efficient generation of NMN and a subsequent increase in intracellular NAD+ levels.[6]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Conditions | Reference |
| EC50 | Human | 0.37 ± 0.06 μM | Activation of NAMPT-mediated NMN production | [2][6] |
| Maximal Fold Stimulation | Human | 2.1-fold | NMN formation by NAMPT | [6] |
| Apparent Affinity (EC50) vs. Mouse NAMPT | Mouse | ~8-fold less than human | Activation of NAMPT | [4] |
Table 2: Cellular Effects of this compound
| Cell Type | Treatment | NMN Increase | NAD+ Increase | Reference |
| A549 human lung carcinoma cells | 10 μM this compound for 4h | 17.4-fold | 2.2-fold | [7] |
| Human primary myotubes | 10 μM this compound for 4h | 2.5-fold | 1.25-fold | [6] |
| Mouse primary myotubes | 10 μM this compound for 4h | Significant increase | Significant increase | [6] |
Table 3: In Vivo Effects of this compound in Mice
| Dosage | Tissue | NAD+ Increase | Time Point | Reference |
| 20 mg/kg (i.p.) | Liver | 1.3-fold (significant) | 4 hours post-dose | [7] |
| 20 mg/kg (i.p.) | Heart | Trend towards increase | 4 hours post-dose | [7] |
| 20 mg/kg (i.p.) | Skeletal Muscle | No significant increase | 4 hours post-dose | [7] |
Experimental Protocols
In Vitro NAMPT Activity Assay
Objective: To determine the effect of this compound on the enzymatic activity of purified NAMPT.
Methodology:
-
Recombinant human NAMPT (30 nM) is incubated with its substrates: nicotinamide (NAM, 10 μM) and phosphoribosyl pyrophosphate (PRPP, 50 μM), in the presence of ATP (2 mM).
-
This compound is added at varying concentrations (e.g., 0-4 μM).
-
The reaction is incubated at 37°C for 1 hour.
-
The amount of NMN produced is quantified using a fluorescence-based assay or by LC-MS/MS.
-
The EC50 value is calculated by plotting the concentration of this compound against the rate of NMN formation.
Cellular NMN and NAD+ Quantification
Objective: To measure the intracellular levels of NMN and NAD+ in cultured cells following treatment with this compound.
Methodology:
-
Human A549 lung carcinoma cells or primary myotubes are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum).
-
Cells are treated with this compound (e.g., 0.4, 2, 10 μM) or vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
Following treatment, cells are harvested and metabolites are extracted using a suitable method (e.g., methanol/water extraction).
-
The intracellular concentrations of NMN and NAD+ in the cell extracts are quantified by LC-MS/MS.
-
Data is normalized to total protein content or cell number.
In Vivo Assessment of Tissue NAD+ Levels
Objective: To determine the effect of this compound administration on NAD+ levels in various mouse tissues.
Methodology:
-
Mice are administered a single dose of this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) gavage.
-
At a specified time point post-administration (e.g., 4 hours), mice are euthanized, and tissues of interest (e.g., liver, heart, skeletal muscle) are rapidly harvested and flash-frozen in liquid nitrogen.
-
Frozen tissues are homogenized, and metabolites are extracted.
-
The concentration of NAD+ in the tissue extracts is quantified using LC-MS/MS.
-
NAD+ levels are normalized to the weight of the tissue sample.
Signaling Pathways and Visualizations
The NAD+ Salvage Pathway and the Action of this compound
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism by which this compound enhances this process.
Caption: The NAD+ salvage pathway and the activating mechanism of this compound on NAMPT.
Experimental Workflow for In Vivo Analysis
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Conclusion
This compound represents a pioneering pharmacological tool for the activation of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. Its unique mechanism of action, which transforms NAMPT into a "super catalyst," provides a potent means of elevating intracellular NMN and NAD+ levels. The data presented in this technical guide underscore the potential of this compound as a valuable research compound for investigating the multifaceted roles of NAD+ in health and disease, and as a promising lead for the development of novel therapeutics. Further research is warranted to fully elucidate its therapeutic potential and long-term effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 8. benchchem.com [benchchem.com]
SBI-797812: A Selective NAMPT Activator - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly-ADP-ribose polymerases (PARPs). A decline in NAD+ levels is a hallmark of aging and is implicated in a range of age-related diseases. Consequently, strategies to augment intracellular NAD+ have garnered significant interest. The primary route for NAD+ biosynthesis in mammals is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme. SBI-797812 has emerged as a novel, potent, and selective small molecule activator of NAMPT, offering a promising pharmacological approach to boost NAD+ levels.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions as a "super catalyst" for NAMPT through a multi-faceted mechanism, distinguishing it from simple agonists.[3] While structurally similar to some active-site directed NAMPT inhibitors, this compound acts as a potent activator.[3][4] Its core mechanisms of action include:
-
Shifting Reaction Equilibrium: It significantly shifts the NAMPT-catalyzed reaction towards the formation of nicotinamide mononucleotide (NMN).[3][4]
-
Increased Affinity for ATP: this compound enhances the affinity of NAMPT for its co-substrate ATP, which is a critical factor as the NAMPT reaction is ATP-dependent.[5]
-
Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated form of NAMPT at histidine 247, a key intermediate in the catalytic cycle.[4][5]
-
Promotion of Pyrophosphate Consumption: It promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[4][5]
-
Overcoming Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its end-product, NAD+.[2][4][5]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound on Human NAMPT
| Parameter | Value | Experimental Context |
| EC50 | 0.37 ± 0.06 µM | In vitro NMN production assay with purified human NAMPT, NAM, PRPP, and ATP.[1][6] |
| Maximal Fold Stimulation | 2.1-fold | In vitro NMN production assay.[1] |
| Km for ATP (Control) | 1.73 ± 0.32 mM | In the absence of this compound.[1] |
| Km for ATP (+ this compound) | 0.29 ± 0.03 mM | In the presence of this compound.[1] |
Table 2: Effect of this compound on Intracellular NMN and NAD+ in A549 Cells
| Treatment (4 hours) | Fold Increase in NMN | Fold Increase in NAD+ |
| This compound | 17.4-fold | 2.2-fold |
Note: While the fold-increase for NMN is substantially higher, the absolute increase in NAD+ concentration is significantly greater.[5]
Table 3: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice
| Tissue | Fold Increase in NAD+ | Dosing and Timepoint |
| Liver | ~1.3-fold | 20 mg/kg i.p., 4 hours post-dose.[5] |
| Heart | Trend towards increase | 20 mg/kg i.p., 4 hours post-dose.[5] |
| Skeletal Muscle | No significant increase | 20 mg/kg i.p., 4 hours post-dose.[5] |
Signaling Pathways and Experimental Workflows
NAMPT-Mediated NAD+ Salvage Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the point of intervention for this compound.
Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.
Experimental Workflow: In Vitro NAMPT Activity Assay
This diagram outlines a typical workflow for assessing the in vitro activity of NAMPT in the presence of an activator like this compound.
Caption: Workflow for determining the in vitro efficacy of this compound on NAMPT activity.
Experimental Workflow: Cellular NAD+ Measurement
This diagram illustrates the process for measuring changes in intracellular NAD+ levels following treatment with this compound.
Caption: Workflow for quantifying intracellular NAD+ levels in response to this compound treatment.
Experimental Protocols
In Vitro NAMPT Enzyme Activity Assay
This protocol is a generalized procedure for quantifying the enzymatic activity of purified NAMPT.
-
Objective: To measure the production of NMN by recombinant NAMPT in the presence of varying concentrations of this compound.
-
Materials:
-
Recombinant human NAMPT (e.g., 30 nM final concentration).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
Nicotinamide (NAM) (e.g., 10 µM).
-
5-phosphoribosyl-1-pyrophosphate (PRPP) (e.g., 50 µM).
-
ATP (e.g., 2 mM).
-
This compound stock solution in DMSO.
-
96-well black, flat-bottom plate.
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAM, and PRPP.
-
Dispense the reaction mixture into the wells of the 96-well plate.
-
Add this compound to the desired final concentrations. Include a vehicle control (DMSO).
-
Add recombinant NAMPT enzyme to all wells except for a no-enzyme control.
-
To initiate the reaction, add ATP to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
The reaction can be coupled to a detection system. For example, by including NMNAT1 and alcohol dehydrogenase, the produced NMN is converted to NAD+ and then to NADH, which can be detected fluorometrically (Ex/Em ~340/445 nm).[7]
-
Calculate the percent activation relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.
-
Measurement of Intracellular NAD+ Levels
This protocol provides a general method for quantifying intracellular NAD+ levels in cultured cells.
-
Objective: To determine the effect of this compound on NAD+ levels in a cellular context.
-
Materials:
-
Cultured cells (e.g., human A549 lung carcinoma cells).[4]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
NAD+ Extraction Buffer (e.g., 0.5 M perchloric acid).
-
Neutralization Buffer (e.g., 2 M KOH/0.5 M KCl).
-
Commercial NAD+/NADH assay kit or LC-MS/MS system.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) for the desired time period (e.g., 4 hours).[6] Include a vehicle control.
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using the NAD+ Extraction Buffer.
-
Neutralize the extracts with the Neutralization Buffer.
-
Quantify the NAD+ concentration in the extracts using a commercial enzymatic cycling assay or by LC-MS/MS.
-
In parallel wells, determine the total protein concentration using a BCA assay for normalization.
-
Calculate the fold change in NAD+ levels in this compound-treated cells compared to the vehicle control.
-
In Vivo Administration and Tissue Analysis
This protocol is a generalized procedure for in vivo studies in mice.
-
Objective: To assess the effect of this compound on tissue NAD+ levels.
-
Materials:
-
Laboratory mice.
-
This compound.
-
Vehicle for injection (e.g., appropriate for intraperitoneal administration).
-
Dissection tools.
-
Liquid nitrogen for snap-freezing tissues.
-
Equipment for tissue homogenization and metabolite extraction.
-
LC-MS/MS system for NAD+ quantification.
-
-
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Administer this compound to the mice via the desired route (e.g., intraperitoneal injection at 20 mg/kg).[5] Administer vehicle to the control group.
-
At a specified time point post-administration (e.g., 4 hours), euthanize the mice.[5]
-
Rapidly dissect the tissues of interest (e.g., liver, heart, skeletal muscle) and snap-freeze them in liquid nitrogen.
-
Store tissues at -80°C until analysis.
-
Homogenize the frozen tissues and extract metabolites.
-
Quantify NAD+ levels in the tissue extracts using LC-MS/MS.
-
Normalize NAD+ levels to tissue weight.
-
Compare NAD+ levels between the this compound-treated and vehicle control groups.
-
Conclusion
This compound is a potent and selective activator of NAMPT that has demonstrated the ability to significantly increase NMN and NAD+ levels both in vitro and in vivo. Its multifaceted mechanism of action, which includes enhancing ATP affinity and overcoming product feedback inhibition, makes it a valuable tool for studying the roles of NAD+ in health and disease. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of NAMPT activation. Further research is warranted to fully elucidate the pharmacological profile and therapeutic applications of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of SBI-797812: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of SBI-797812, a novel small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. This compound represents a pioneering pharmacological approach to elevate intracellular NAD+ levels, a critical coenzyme implicated in a myriad of cellular processes essential for health and longevity.[1][2]
Discovery of a Novel NAMPT Activator
This compound was identified through a high-throughput screening (HTS) of a 57,004-compound library.[2][3] The initial screening utilized a protein thermal shift (PTS) assay to identify small molecules that could bind to and stabilize human NAMPT.[3] This effort yielded 515 (0.9%) compounds that were identified as NAMPT ligands.[2][3] Subsequent functional assays revealed that while the majority of these hits were inhibitors or inactive, 30 compounds (5.8% of the initial hits) acted as NAMPT activators, leading to the identification of this compound as a promising candidate.[2]
Mechanism of Action: A "Super Catalyst" for NAD+ Synthesis
This compound is structurally similar to active-site directed NAMPT inhibitors, yet it functions as a potent activator, effectively turning NAMPT into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[4][2][5] Its multifaceted mechanism of action includes:
-
Shifting Reaction Equilibrium: this compound dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN.[4][3][5]
-
Increased ATP Affinity: The activation of NAMPT by this compound is ATP-dependent, and the compound increases the apparent affinity of NAMPT for its co-substrate, ATP.[4][3][5]
-
Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[4][3][5]
-
Promotion of Pyrophosphate Consumption: this compound enhances the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[4][3][5]
-
Overcoming Feedback Inhibition: Crucially, it alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[4][3][5][6]
Biophysical and kinetic studies suggest that this compound binds at or near the enzyme's active site, potentially in a "rear channel".[4][7] This is supported by evidence that NAMPT inhibitors like FK-866 can block the binding of this compound.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Efficacy of this compound on Human NAMPT Activity
| Parameter | Value |
| EC50 | 0.37 ± 0.06 µM |
| Maximal Fold Stimulation of NMN Formation | 2.1-fold |
Data from dose-dependent activation of human NAMPT in the presence of NAM, PRPP, and ATP.[3]
Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells
| Treatment (4 hours) | Fold Change in NMN | Fold Change in NAD+ |
| This compound | 17.4-fold | 2.2-fold |
Human A549 lung carcinoma cells were treated with this compound for 4 hours.[2]
Table 3: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice
| Tissue | Fold Change in NAD+ |
| Liver | 1.3-fold |
Mice were administered a single intraperitoneal (i.p.) dose of 20 mg/kg this compound, and tissues were harvested after 4 hours.[3]
Signaling Pathways and Experimental Workflows
NAMPT-Mediated NAD+ Salvage Pathway and the Action of this compound
Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN.
Experimental Workflow for the Discovery and Characterization of this compound
Caption: Workflow for this compound discovery and initial characterization.
Experimental Protocols
Protein Thermal Shift (PTS) Assay for High-Throughput Screening
-
Objective: To identify small molecules that bind to and stabilize human NAMPT.
-
Methodology:
-
Recombinant human NAMPT was incubated with individual compounds from a chemical library.[3]
-
A negative control (DMSO-treated NAMPT) and a positive control (NAMPT treated with 20 µM CHS-828, a known inhibitor) were included.[3]
-
The thermal stability of NAMPT in the presence of each compound was assessed by monitoring its melting temperature (Tm) using a fluorescent dye (Sypro Orange) that binds to unfolded proteins.[3]
-
An upward shift in the Tm indicated that the compound bound to and stabilized the NAMPT enzyme.[3]
-
In Vitro NAMPT Activity Assay
-
Objective: To quantify the enzymatic activity of NAMPT in the presence of this compound.
-
Methodology:
-
Purified recombinant human NAMPT (e.g., 30 nM) was incubated in a reaction buffer.[8]
-
The buffer contained the substrates nicotinamide (NAM; e.g., 10-25 µM) and 5-phosphoribosyl-1-pyrophosphate (PRPP; e.g., 50 µM).[8]
-
The co-substrate ATP (e.g., 2 mM) was included, as this compound activation is ATP-dependent.
-
Varying concentrations of this compound were added to the reaction mixture.[3]
-
The reaction was incubated at 37°C for 1 hour.[8]
-
The production of NMN was quantified using a fluorescence-based assay or by LC-MS/MS.[3][8]
-
Cellular NMN and NAD+ Measurement
-
Objective: To determine the effect of this compound on intracellular NMN and NAD+ levels.
-
Methodology:
-
Human A549 lung carcinoma cells were cultured in DMEM with 10% fetal bovine serum.[5]
-
Cells were treated with either DMSO (vehicle control) or this compound for 4 hours.[5]
-
Following treatment, cells were harvested, and metabolites were extracted.
-
The intracellular concentrations of NMN and NAD+ were quantified using liquid chromatography-mass spectrometry (LC-MS).
-
In Vivo Assessment of Tissue NAD+ Levels
-
Objective: To evaluate the in vivo efficacy of this compound in elevating tissue NAD+ levels.
-
Methodology:
-
Mice were administered a single intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg.[2][3]
-
After 4 hours, tissues of interest (e.g., liver, heart, muscle) were harvested.[2][3]
-
Metabolites were extracted from the tissue samples.
-
NAD+ levels in the tissue extracts were quantified by LC-MS/MS.[3]
-
Conclusion
This compound is a first-in-class small molecule activator of NAMPT discovered through a rigorous screening and characterization process. Its unique mechanism of action, which includes enhancing NAMPT's catalytic efficiency and overcoming product feedback inhibition, makes it a valuable tool for studying the biological roles of NAD+ and a promising therapeutic lead for conditions associated with depleted NAD+ levels. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SBI-797812: A Technical Guide to its Role in Enhancing Nicotinamide Mononucleotide (NMN) Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-797812 is a novel, orally active small molecule that functions as a potent activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2] By allosterically modulating NAMPT, this compound significantly enhances the production of nicotinamide mononucleotide (NMN), a direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[3][4] This guide provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on NMN and NAD+ levels, and detailed experimental protocols for its characterization. The information presented is intended to support further research and development of NAMPT activators as a therapeutic strategy.
Mechanism of Action
This compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism that ultimately shifts the enzymatic reaction equilibrium towards NMN formation.[4][5] Unlike simple agonists, this compound is an allosteric activator that induces a conformational change in NAMPT, enhancing its catalytic efficiency.[6][7]
The key mechanistic effects of this compound include:
-
Increased Affinity for ATP: this compound enhances the binding affinity of NAMPT for its co-substrate, ATP, a process essential for enzyme activation.[4][5]
-
Stabilization of Phosphorylated NAMPT: The compound stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[2][5]
-
Promotion of Pyrophosphate Consumption: It facilitates the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[2][5]
-
Overcoming Feedback Inhibition: this compound alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[4][5]
Structurally, this compound is similar to active-site directed NAMPT inhibitors and is believed to bind at or near the enzyme's active site in a "rear channel".[2][8] This is supported by evidence that NAMPT inhibitors like FK-866 can block the binding of this compound.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound on NMN and NAD+ production.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / Conditions | Reference |
| EC50 for NAMPT activation | 0.37 ± 0.06 µM | Purified human NAMPT | [4][9] |
| Maximal NAMPT activity | 55 ± 3 U nmol⁻¹ | Purified human NAMPT | [4] |
| Maximal fold stimulation of NMN formation | 2.1-fold | Purified human NAMPT | [4] |
| NMN fold elevation (0.4 µM) | 2.7-fold | A549 human lung carcinoma cells | [4] |
| NMN fold elevation (2 µM) | 6.1-fold | A549 human lung carcinoma cells | [4] |
| NMN fold elevation (10 µM) | 16.7-fold | A549 human lung carcinoma cells | [4] |
| NAD+ fold elevation (0.4 µM) | 1.5-fold | A549 human lung carcinoma cells | [4] |
| NAD+ fold elevation (2 µM) | 1.7-fold | A549 human lung carcinoma cells | [4] |
| NAD+ fold elevation (10 µM) | 2.2-fold | A549 human lung carcinoma cells | [4] |
Table 2: In Vivo Effects of this compound in Mice
| Dosage and Administration | Tissue | Measured Parameter | Result | Reference |
| 20 mg/kg; i.p.; single dose (measured 2h post-dose) | Liver | NAD+ | Significant increase | [10] |
| 10 mg/kg; i.p. or o.p.; single dose | Plasma | Cmax | 3297 ng/mL (8.2 µM) (i.p.) | [10] |
Experimental Protocols
In Vitro NAMPT Activity Assay (Cell-Free)
This protocol is designed to determine the EC50 of this compound for NAMPT activation.
Reagents:
-
Recombinant human NAMPT (30 nM)
-
Nicotinamide (NAM) (10 µM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP) (50 µM)
-
ATP (2 mM)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT
-
This compound (various concentrations)
Procedure:
-
In a 96-well plate, add 30 nM of recombinant human NAMPT to each well (except for the blank control).
-
Add the desired concentrations of this compound to the respective wells.
-
Initiate the reaction by adding 10 µM NAM, 50 µM PRPP, and 2 mM ATP to all wells.
-
Incubate the plate at 37°C for 1 hour.[8]
-
Stop the reaction and measure the amount of NMN produced using a fluorescence-based assay or LC-MS/MS.[2][8]
-
Subtract the background signal from the blank wells from all other readings.
-
Plot NMN production against the concentration of this compound to determine the EC50 value.
Cellular NMN and NAD+ Measurement
This protocol outlines the procedure for measuring the effect of this compound on intracellular NMN and NAD+ levels in cultured cells.
Cell Lines:
-
A549 (Human lung carcinoma)
-
Primary Myotubes (Human or Mouse)
Reagents:
-
Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold PBS
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes to reach 70-80% confluency on the day of the experiment.[3]
-
Cell Adherence: Allow cells to adhere for 24 hours.[3]
-
Treatment: Prepare fresh dilutions of this compound in complete culture medium (e.g., 0.4, 2, 10 µM). Ensure the final DMSO concentration is consistent and low (<0.1%) across all wells, including the vehicle control. Aspirate the old medium and replace it with the treatment or vehicle control medium.[2][3]
-
Incubation: Incubate the cells for a specified duration (e.g., 4 hours).[2][3]
-
Metabolite Extraction: After incubation, remove the culture medium and wash the cells with ice-cold PBS. Proceed with metabolite extraction for subsequent analysis.[6]
-
LC-MS/MS Analysis: Analyze the cell extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of NMN and NAD+.[2]
Visualizations
Caption: this compound allosterically activates NAMPT, enhancing NMN production.
Caption: Workflow for in vitro and cell-based analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of SBI-797812 in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of SBI-797812, a novel small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). As the rate-limiting enzyme in the primary NAD+ salvage pathway, NAMPT is a critical regulator of cellular metabolism. This document details the mechanism of action of this compound, its quantitative effects on cellular metabolites, and comprehensive experimental protocols for its study.
Introduction: The Significance of NAD+ and NAMPT
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a central role in a vast array of biological processes. It is a key player in cellular respiration and energy production, acting as an electron carrier in redox reactions. Beyond its bioenergetic functions, NAD+ serves as a crucial substrate for several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, epigenetic regulation, and cellular signaling.
The intracellular pool of NAD+ is maintained through a delicate balance of biosynthesis and consumption. In mammalian cells, the predominant route for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+. The first and rate-limiting step of this pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT). Given that cellular NAD+ levels decline with age and in various pathological conditions, enhancing NAMPT activity has emerged as a promising therapeutic strategy. This compound is a first-in-class small molecule activator of NAMPT, offering a potent pharmacological tool to augment intracellular NAD+ levels.[1][2]
Mechanism of Action of this compound
This compound functions as a "super catalyst" for NAMPT through a multi-faceted mechanism.[2][3][4][5][6] It is structurally similar to active-site directed NAMPT inhibitors but acts as an activator.[2][4][5][6] Its key mechanisms of action include:
-
Shifting Reaction Equilibrium: this compound significantly shifts the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[3][4][5][6][7][8]
-
Enhanced ATP Affinity: The compound increases the affinity of NAMPT for its co-substrate ATP, a mandatory step for its activating effect.[7][8][9]
-
Stabilization of the Phosphorylated Intermediate: this compound stabilizes the phosphorylated form of NAMPT at histidine 247, a critical intermediate in the catalytic cycle.[3][4][5][6]
-
Promotion of Pyrophosphate Consumption: It facilitates the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[3][4][5][6]
-
Overcoming Feedback Inhibition: this compound mitigates the feedback inhibition of NAMPT by its end-product, NAD+.[3][4][5][6][7][8]
This concerted mechanism leads to a substantial increase in the intracellular pools of both NMN and NAD+.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on NAMPT activity and cellular NAD+ metabolism from various studies.
Table 1: In Vitro Efficacy of this compound on Human NAMPT
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 0.37 ± 0.06 µM | NMN production assay with purified human NAMPT, NAM, PRPP, and ATP.[2][4][9] | [2][4][9] |
| Maximal Fold Stimulation | 2.1-fold | NMN production assay.[2][9] | [2][9] |
| Km for ATP (Control) | 1.73 ± 0.32 mM | In the absence of this compound.[2] | [2] |
| Km for ATP (+ this compound) | 0.29 ± 0.03 mM | In the presence of this compound.[2] | [2] |
Table 2: Effects of this compound on NMN and NAD+ Levels in Cultured Cells
| Cell Line | Treatment | Fold Increase in NMN | Fold Increase in NAD+ | Reference |
| A549 Human Lung Carcinoma | 0.4 µM this compound for 4h | 2.7 | 1.5 | [9] |
| 2 µM this compound for 4h | 6.1 | 1.7 | [9] | |
| 10 µM this compound for 4h | 16.7 - 17.4 | 2.2 | [3][9] | |
| Human Primary Myotubes | 10 µM this compound for 4h | 2.5 | 1.25 | [9][10] |
Table 3: In Vivo Effects of this compound on Tissue NAD+ Levels in Mice
| Tissue | Treatment | Fold Increase in NAD+ | Reference |
| Liver | 20 mg/kg this compound (i.p.), 4h | 1.3 (significant) | [3][9] |
| Heart | 20 mg/kg this compound (i.p.), 4h | Trend towards increase | [3] |
| Skeletal Muscle (Gastrocnemius & Quadriceps) | 20 mg/kg this compound (i.p.), 4h | No significant increase | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular metabolism.
In Vitro NAMPT Activity Assay
Objective: To determine the direct effect of this compound on the enzymatic activity of purified NAMPT.
Materials:
-
Purified human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Fluorescence-based NMN detection kit or LC-MS/MS for NMN quantification
Procedure:
-
Prepare a reaction mixture containing NAMPT enzyme, NAM, and PRPP in the assay buffer.
-
Add this compound at various concentrations (e.g., 0 to 10 µM). A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Measure the amount of NMN produced using a suitable detection method.
-
Calculate the enzyme activity and determine the EC50 of this compound.
Measurement of Intracellular NMN and NAD+ by LC-MS/MS
Objective: To quantify the levels of NMN and NAD+ in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., A549)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Internal standards (stable isotope-labeled NMN and NAD+)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or a vehicle control for a specified duration (e.g., 4 hours).[1][7][8]
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7][8]
-
Add the pre-chilled extraction solvent to the cells and scrape them from the dish.[8]
-
Collect the cell lysate and add internal standards.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes to pellet proteins and cellular debris.[1]
-
-
LC-MS/MS Analysis:
-
Inject the metabolite-containing supernatant into an LC-MS/MS system.[1][8]
-
Separate NMN and NAD+ using a suitable chromatography column (e.g., C18 or HILIC).[1][8]
-
Use a mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid) for elution.[8]
-
Detect and quantify NMN and NAD+ using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[8]
-
-
Data Normalization: Normalize the quantified metabolite levels to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).[7][8]
Western Blot for Sirtuin Activity (Histone H4 Acetylation)
Objective: To assess the downstream effects of increased NAD+ levels on the activity of sirtuins, such as SIRT1.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Primary antibodies: anti-acetyl-Histone H4 (Lys16) and anti-total Histone H4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for 4 hours.[11]
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and calculate the ratio of acetylated H4 to total H4. A decrease in this ratio suggests an increase in SIRT1 activity.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Conclusion
This compound is a potent and specific activator of NAMPT that effectively increases intracellular NMN and NAD+ levels in both in vitro and in vivo models. Its well-characterized mechanism of action makes it a valuable tool for studying the roles of NAD+ in cellular metabolism, aging, and disease. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the therapeutic potential of NAMPT activation. Further research is warranted to fully elucidate the long-term metabolic consequences and therapeutic applications of this compound and other NAMPT activators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
SBI-797812: A Technical Guide to its Allosteric Activation of NAMPT and Consequent Impact on Sirtuin Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-797812 has emerged as a potent and orally active small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2] This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its downstream effects on sirtuin activity, and the experimental methodologies used to characterize its function. By allosterically modulating NAMPT, this compound effectively transforms the enzyme into a "super catalyst," leading to significant increases in intracellular nicotinamide mononucleotide (NMN) and subsequently, nicotinamide adenine (B156593) dinucleotide (NAD+).[1][3] The elevation of cellular NAD+ pools has profound implications for NAD+-dependent enzymes, most notably the sirtuin family of deacetylases, which play critical roles in cellular metabolism, DNA repair, and longevity. This document serves as a comprehensive resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows to facilitate further research and drug development efforts centered on NAMPT activation.
Introduction: The Central Role of NAMPT in NAD+ Metabolism and Sirtuin Function
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, functioning as a critical coenzyme in redox reactions and as a requisite substrate for a variety of signaling enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][4] In mammals, the primary route for NAD+ biosynthesis is the salvage pathway, which recycles nicotinamide (NAM) back into NAD+.[3] The rate-limiting step of this vital pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).[1][4]
The activity of sirtuins, a class of NAD+-dependent protein deacetylases, is intrinsically linked to cellular NAD+ availability.[5] These enzymes play pivotal roles in regulating a wide array of cellular processes, including gene silencing, DNA repair, metabolic control, and inflammation. Consequently, the age-related decline in NAD+ levels has been associated with a reduction in sirtuin activity, contributing to the pathophysiology of numerous age-related diseases.[4]
Pharmacological activation of NAMPT represents a promising therapeutic strategy to counteract the age-associated decline in NAD+ and bolster sirtuin activity.[4] this compound is a novel small molecule that functions as a potent allosteric activator of NAMPT, thereby providing a powerful tool to investigate the downstream consequences of enhanced NAD+ biosynthesis.[3][6]
Mechanism of Action: How this compound Transforms NAMPT into a "Super Catalyst"
This compound is not a direct sirtuin activator. Instead, its effects on sirtuin activity are a direct consequence of its potentiation of NAMPT.[6] The mechanism of action is multifaceted and results in a significant increase in the catalytic efficiency of NAMPT:[1][3][6][7]
-
Shifting Reaction Equilibrium: this compound dramatically shifts the NAMPT-catalyzed reaction towards the formation of nicotinamide mononucleotide (NMN), the direct precursor of NAD+.[3][7]
-
Increased ATP Affinity: The activation of NAMPT by this compound is ATP-dependent. The compound enhances the affinity of NAMPT for its co-substrate ATP.[1][6]
-
Stabilization of Phosphorylated NAMPT: It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).[1][7]
-
Promotion of Pyrophosphate Consumption: this compound promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.[7]
-
Overcoming Feedback Inhibition: Crucially, it alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[1][6][7]
This concerted mechanism effectively turns NAMPT into a more efficient enzyme, leading to a substantial increase in the intracellular production of NMN and, consequently, NAD+.[6]
Signaling Pathway: From NAMPT Activation to Sirtuin-Mediated Deacetylation
The primary signaling pathway initiated by this compound is linear and culminates in the activation of NAD+-dependent enzymes. The process begins with the allosteric activation of NAMPT, leading to a cascade of events that ultimately impacts cellular function through sirtuin-mediated deacetylation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro, cell-based, and in vivo studies.
Table 1: In Vitro NAMPT Activation
| Parameter | Value | Conditions | Source |
| EC50 | 0.37 ± 0.06 µM | Recombinant human NAMPT | [6] |
| Maximal Fold Activation | 2.1-fold | Recombinant human NAMPT | [6] |
| ATP Dependence | Required for activation | 30 nM NAMPT, 2 µM this compound | [6] |
Table 2: Effects on Intracellular NMN and NAD+ Levels in Cultured Cells
| Cell Line | Treatment | NMN Increase (fold) | NAD+ Increase (fold) | Source |
| A549 Human Lung Carcinoma | 10 µM this compound for 4h | 17.4 | 2.2 | [8] |
| Human Primary Myotubes | 10 µM this compound | Significant Increase | Significant Increase | [9] |
| Mouse Primary Myotubes | 10 µM this compound | Significant Increase | Significant Increase | [9] |
Table 3: In Vivo Effects on Tissue NAD+ Levels in Mice
| Tissue | Treatment | NAD+ Increase (fold) | Source |
| Liver | 20 mg/kg this compound (i.p.), 4h | 1.3 | [8] |
| Heart | 20 mg/kg this compound (i.p.), 4h | Trend towards increase | [8] |
| Skeletal Muscle | 20 mg/kg this compound (i.p.), 4h | No significant increase | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro NAMPT Activity Assay (Fluorescence-based)
This assay quantifies the enzymatic activity of NAMPT by measuring the production of NMN.
Objective: To determine the EC50 and maximal activation of NAMPT by this compound.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified recombinant human NAMPT (e.g., 30 nM), nicotinamide (NAM, e.g., 10 µM), and 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 µM).[6]
-
Compound Incubation: Add varying concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP (e.g., 2 mM), as this compound activation is ATP-dependent.[6]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and measure the amount of NMN produced. This can be achieved using a coupled enzyme assay system where NMN is converted to NAD+, and the subsequent redox reaction generates a fluorescent product that can be measured using a plate reader.
Cell-Based NMN and NAD+ Quantification
This protocol outlines the measurement of intracellular NMN and NAD+ levels in cultured cells following treatment with this compound.
Objective: To assess the ability of this compound to increase intracellular NMN and NAD+ concentrations.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., A549 human lung carcinoma cells) to a desired confluency.[7] Treat the cells with this compound at various concentrations (e.g., 0.4, 2, 10 µM) or vehicle control for a specified duration (e.g., 4 hours).[9]
-
Metabolite Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells and extract the metabolites using an appropriate extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Sample Preparation: Centrifuge the cell lysates to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of NMN and NAD+.
-
Data Normalization: Normalize the quantified NMN and NAD+ levels to the total protein concentration or cell number for each sample to ensure accurate comparisons between different treatment groups.
Assessment of Sirtuin Activity (Western Blot for H4-AcK16)
This method indirectly assesses SIRT1 activity by measuring the acetylation status of one of its known targets, histone H4 at lysine (B10760008) 16 (H4-AcK16).
Objective: To determine if the this compound-induced increase in NAD+ leads to an activation of SIRT1.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., A549) with this compound (e.g., 10 µM) or vehicle for 4 hours.[6]
-
Histone Extraction: Lyse the cells and perform a histone extraction procedure to isolate histone proteins.
-
Western Blotting:
-
Separate the extracted histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for acetylated histone H4 at lysine 16 (H4-AcK16).
-
Probe a separate or stripped membrane with a primary antibody for total histone H4 as a loading control.
-
Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities for H4-AcK16 and total H4. Calculate the ratio of H4-AcK16 to total H4 to determine the relative change in acetylation. A decrease in this ratio indicates an increase in SIRT1 activity.[6]
Conclusion
This compound is a pioneering small molecule that robustly activates NAMPT, the gatekeeper of the NAD+ salvage pathway. Its intricate allosteric mechanism of action leads to a significant elevation of intracellular NAD+ levels. This, in turn, enhances the activity of NAD+-dependent enzymes such as SIRT1, as evidenced by the deacetylation of its downstream targets. The data and protocols presented in this guide underscore the potential of this compound as a powerful research tool for elucidating the complex roles of NAD+ and sirtuins in health and disease. Furthermore, the development of NAMPT activators like this compound represents a promising therapeutic avenue for a range of metabolic and age-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 6. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 9. medchemexpress.com [medchemexpress.com]
The Molecular Gambit of SBI-797812: Overcoming NAD+ Feedback Inhibition Through Allosteric Activation of NAMPT
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, and its decline is implicated in a spectrum of age-related diseases. Pharmacological elevation of NAD+ levels is a promising therapeutic strategy. SBI-797812 has emerged as a potent, first-in-class small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway. A key feature of this compound's mechanism is its ability to overcome the physiological feedback inhibition of NAMPT by its end-product, NAD+. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound achieves this, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
Introduction: The NAD+ Salvage Pathway and its Regulation
The salvage pathway is the primary route for NAD+ biosynthesis in mammalian cells, recycling nicotinamide (NAM) back into NAD+. The initial and rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). NMN is subsequently adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. This pathway is tightly regulated, most notably by feedback inhibition of NAMPT by NAD+, ensuring homeostatic control of cellular NAD+ pools.[1][2] This negative feedback loop, however, presents a challenge for therapeutic strategies aimed at boosting NAD+ levels.
This compound: A Multi-faceted NAMPT Activator
This compound acts as an allosteric activator of NAMPT, effectively transforming it into a more efficient catalytic engine for NMN production.[1][3] Its mechanism is not a simple agonism but a sophisticated, multi-pronged approach that collectively circumvents the enzyme's natural regulatory brakes.
Blunting NAD+ Feedback Inhibition
The hallmark of this compound's action is its ability to alleviate the feedback inhibition exerted by NAD+ on NAMPT.[3][4][5] In the presence of physiological concentrations of NAD+, NAMPT activity is significantly dampened. This compound counteracts this inhibition, allowing for sustained NMN production even as NAD+ levels rise.[4] While the precise structural basis of this effect is still under investigation, it is proposed that this compound binding induces conformational changes in NAMPT that reduce the affinity of the NAD+ inhibitory binding site.[6]
Enhancing Catalytic Efficiency
Beyond overcoming feedback inhibition, this compound enhances NAMPT's intrinsic catalytic activity through several mechanisms:
-
Increased Affinity for ATP: The NAMPT-catalyzed reaction is ATP-dependent. This compound significantly increases the affinity of NAMPT for its co-substrate ATP, a crucial factor for its activation.[4][7]
-
Stabilization of the Phosphorylated Intermediate: The catalytic cycle of NAMPT involves a phosphorylated histidine intermediate (pHis247). This compound stabilizes this active form of the enzyme, promoting the forward reaction towards NMN synthesis.[4][5][7]
-
Shifting the Reaction Equilibrium: this compound dramatically shifts the equilibrium of the NAMPT reaction towards the formation of NMN.[4][5][7]
-
Promotion of Pyrophosphate Consumption: The compound also promotes the consumption of the pyrophosphate (PPi) by-product, further driving the reaction forward.[4][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and cellular studies characterizing the effects of this compound.
Table 1: In Vitro Enzymatic Activity of this compound on Human NAMPT
| Parameter | Value | Experimental Conditions | Reference |
| EC50 for NAMPT Activation | 0.37 ± 0.06 µM | Purified human NAMPT, 10 µM NAM, 50 µM PRPP, 2 mM ATP | [4] |
| Maximal Fold Stimulation of NMN Formation | 2.1-fold | As above | [4] |
| Km of NAMPT for ATP (without this compound) | 1.73 ± 0.32 mM | Purified human NAMPT, 10 µM NAM, 50 µM PRPP | [4] |
| Km of NAMPT for ATP (with 2 µM this compound) | 0.29 ± 0.03 mM | Purified human NAMPT, 10 µM NAM, 50 µM PRPP | [4] |
Table 2: Cellular Effects of this compound on NMN and NAD+ Levels
| Cell Line | Treatment | Fold Increase in NMN | Fold Increase in NAD+ | Reference |
| A549 (Human Lung Carcinoma) | 10 µM this compound for 4 hours | 17.4-fold | 2.2-fold | [9] |
| Human Primary Myotubes | 10 µM this compound | Significant increase | Significant increase | [8] |
Table 3: In Vivo Effects of this compound on Tissue NAD+ Levels in Mice
| Tissue | Treatment | Fold Increase in NAD+ | Reference |
| Liver | 20 mg/kg this compound (i.p.), 4 hours | 1.3-fold | [9] |
| Heart | 20 mg/kg this compound (i.p.), 4 hours | Trend towards increase | [9] |
| Skeletal Muscle | 20 mg/kg this compound (i.p.), 4 hours | No significant change | [9] |
Experimental Protocols
In Vitro NAMPT Enzyme Activity Assay
This protocol describes a fluorescence-based assay to measure NMN production by purified NAMPT.
-
Reagents:
-
Purified recombinant human NAMPT (e.g., 30 nM final concentration).[10]
-
Reaction Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2.
-
Substrates: Nicotinamide (NAM, e.g., 10 µM final concentration), 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 µM final concentration).[10]
-
Co-substrate: ATP (e.g., 2 mM final concentration).[10]
-
This compound dissolved in DMSO (various concentrations).
-
NMN detection reagent (fluorescence-based).
-
-
Procedure:
-
Incubate purified NAMPT with varying concentrations of this compound or vehicle (DMSO) in the reaction buffer at 37°C for a short pre-incubation period.
-
Initiate the reaction by adding the substrates (NAM and PRPP) and co-substrate (ATP).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[4]
-
Stop the reaction and measure the amount of NMN produced using a fluorescence-based detection method.
-
Calculate the fold activation by comparing the NMN produced in the presence of this compound to the vehicle control.
-
Cellular NMN and NAD+ Measurement Assay
This protocol outlines the measurement of intracellular NMN and NAD+ levels in cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A549 human lung carcinoma cells) in appropriate growth medium (e.g., DMEM with 10% FBS).[5][11]
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).[5]
-
Treat the cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4 hours).[5][8]
-
-
Metabolite Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the intracellular levels of NMN and NAD+.[10]
-
Normalize the metabolite levels to the total protein concentration or cell number.
-
Visualizing the Mechanism of Action
Signaling Pathway of NAD+ Salvage and this compound Action
Caption: The NAD+ salvage pathway and the activating role of this compound on NAMPT.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in vitro and cellular characterization of this compound.
Logical Relationship of this compound's Multifaceted Mechanism
Caption: The interconnected mechanisms of this compound leading to increased NAD+.
Conclusion
This compound represents a significant advancement in the development of NAD+-boosting therapeutics. Its unique, multi-faceted mechanism of action, centered on the allosteric activation of NAMPT and the circumvention of NAD+ feedback inhibition, distinguishes it from simple precursor supplementation strategies. By transforming NAMPT into a "super catalyst," this compound effectively elevates cellular NMN and NAD+ levels, holding considerable promise for addressing the metabolic decline associated with aging and various diseases. Further research into the precise structural interactions between this compound and NAMPT will undoubtedly pave the way for the design of even more potent and specific activators of the NAD+ salvage pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for SBI-797812 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-797812 is a potent, orally active small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] In mammalian cells, this pathway is the primary contributor to NAD+ synthesis.[3] NAD+ is a critical coenzyme for cellular metabolism and energy production, and also serves as a co-substrate for enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs) that are involved in a wide range of cellular processes including DNA repair and cell signaling.[3][4]
The mechanism of this compound involves turning NAMPT into a "super catalyst".[4][5] It achieves this by shifting the reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), increasing NAMPT's affinity for its co-substrate ATP, stabilizing the active phosphorylated form of the enzyme, and blunting the natural feedback inhibition by NAD+.[4][5][6][7] Consequently, treatment of cells with this compound leads to a significant increase in the intracellular levels of NMN and subsequently NAD+.[4] These application notes provide detailed protocols for the use of this compound in A549 human lung carcinoma cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on NMN and NAD+ levels in A549 cells after a 4-hour treatment period.
Table 1: Dose-Dependent Effect of this compound on Intracellular NMN Levels in A549 Cells
| This compound Concentration (µM) | Mean Fold Increase in NMN |
| 0.4 | 2.7[4][8] |
| 2.0 | 6.1[4][8] |
| 10.0 | 16.7 - 17.4[3][4][7][8] |
Baseline NMN level in A549 cells: 30 ± 7 pmol/mg protein.[4]
Table 2: Dose-Dependent Effect of this compound on Intracellular NAD+ Levels in A549 Cells
| This compound Concentration (µM) | Mean Fold Increase in NAD+ |
| 0.4 | 1.5[4][8] |
| 2.0 | 1.7[4][8] |
| 10.0 | 2.2[3][4][7][8] |
Baseline NAD+ level in A549 cells: 7.4 ± 0.8 nmol/mg protein.[4]
Note: Treatment with this compound for 4 hours had no significant impact on the levels of NADP, NADH, or NADPH in A549 cells.[4][9]
Signaling Pathway and Mechanism of Action
Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.[10]
Experimental Protocols
Protocol 1: A549 Cell Culture and Treatment with this compound
This protocol outlines the procedure for culturing and treating A549 cells to assess the effects of this compound.
Materials:
-
A549 human lung carcinoma cells
-
DMEM with 4.5 g/L D-glucose[6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
6-well or 10 cm tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Culture:
-
Cell Seeding:
-
Preparation of this compound Working Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term use.[2]
-
On the day of the experiment, prepare fresh serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.4, 2, 10 µM).[8]
-
Crucially, ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is kept low (e.g., ≤ 0.1%) to prevent solvent-induced effects. [2][8]
-
-
Treatment:
-
Carefully aspirate the existing medium from the cells.
-
Add the medium containing the appropriate concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Harvesting:
-
After incubation, the cells are ready for harvesting for downstream analysis as described in Protocol 2.
-
Protocol 2: Metabolite Extraction and Analysis by LC-MS/MS
This protocol provides a general workflow for the extraction of metabolites from A549 cells and subsequent quantification of NMN and NAD+ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10][11]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80:20 methanol/water mixture)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Quenching:
-
Place the culture plate on ice.
-
Aspirate the treatment medium and immediately wash the cells twice with ice-cold PBS to remove any residual medium.[2]
-
Add a sufficient volume of ice-cold extraction solvent to the plate to cover the cell monolayer.
-
Use a cell scraper to detach the cells in the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tubes vigorously to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for LC-MS/MS analysis.
-
The remaining cell pellet can be used for protein quantification (e.g., using a BCA assay) to normalize the metabolite data.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using an LC-MS/MS system to separate and quantify the intracellular levels of NMN and NAD+.
-
It is recommended to use stable isotope-labeled internal standards for accurate quantification.[11]
-
-
Data Analysis:
Experimental Workflow
Caption: Workflow for assessing the metabolic effects of this compound in cultured A549 cells.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Dosing and Administration of SBI-797812 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-797812 is a potent and selective small-molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2][3] By allosterically modulating NAMPT, this compound functions as a "super catalyst," enhancing the production of nicotinamide mononucleotide (NMN), the direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][3] NAD+ is a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in vital cellular processes, including DNA repair and signaling.[1] The ability of this compound to augment intracellular NAD+ levels makes it a valuable research tool for studies related to aging, metabolism, and neurodegeneration.[2][3]
These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mice, along with key pharmacokinetic and pharmacodynamic data to guide experimental design.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dosing Route | Dose (mg/kg) | Notes |
| Cmax | 3297 ng/mL (8.2 µM)[4][5][6] | Mouse | Intraperitoneal (i.p.) | 10 | High plasma exposure is observed with i.p. administration.[4][6] |
| Plasma Exposure | Low[4][6] | Mouse | Oral (p.o.) | 10 | Oral administration results in lower plasma concentrations compared to i.p. dosing.[4][6] |
Table 2: In Vivo Pharmacodynamic Effects of this compound on Tissue NAD+ Levels in Mice
| Tissue | NAD+ Level Change | Species | Dosing Route | Dose (mg/kg) | Time Point | Notes |
| Liver | 1.3-fold increase[4][7] | Mouse | Intraperitoneal (i.p.) | 20 | 4 hours post-dose[4][7] | A significant increase in NAD+ was observed.[7] |
| Heart | Trend towards an increase[4][7] | Mouse | Intraperitoneal (i.p.) | 20 | 4 hours post-dose[4][7] | No significant change was reported.[4] |
| Gastrocnemius Muscle | No significant change[4][7] | Mouse | Intraperitoneal (i.p.) | 20 | 4 hours post-dose[4][7] | |
| Quadriceps Muscle | No significant change[4][7] | Mouse | Intraperitoneal (i.p.) | 20 | 4 hours post-dose[4][7] |
Signaling Pathway
The primary mechanism of action for this compound is the activation of the NAD+ salvage pathway.
Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle formulation for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Sterile ddH2O or Saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, create an 80 mg/mL stock solution.[8] Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Vehicle Preparation (Example for a final volume of 1 mL):
-
Final Concentration: This procedure will yield a final this compound concentration of 4 mg/mL. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% aqueous solution.
-
Use Immediately: The mixed solution should be used immediately for optimal results.[8] Prepare fresh on the day of dosing.
Protocol 2: In Vivo Dosing and Tissue Collection in Mice
This protocol details the administration of this compound to mice and subsequent tissue harvesting for NAD+ analysis.
Materials:
-
Prepared this compound formulation and vehicle control
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia and euthanasia supplies
-
Surgical tools for dissection
-
Liquid nitrogen
-
Cryostorage tubes
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to a vehicle control group and an this compound treatment group.
-
Dosing:
-
Tissue Harvesting:
-
At a predetermined time point post-dosing (e.g., 2 or 4 hours), euthanize the mice according to approved institutional guidelines.[5][7]
-
Rapidly dissect the tissues of interest (e.g., liver, heart, skeletal muscle).[7][9]
-
Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[9]
-
-
Sample Storage: Store the frozen tissue samples at -80°C until analysis.
Protocol 3: Quantification of Tissue NAD+ Levels
This protocol provides a general workflow for the analysis of NAD+ from tissue samples.
Materials:
-
Frozen tissue samples
-
Pre-chilled extraction buffer (e.g., 80% methanol)[9]
-
Homogenizer
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[5][9]
-
Stable isotope-labeled internal standards for NAD+
Procedure:
-
Metabolite Extraction:
-
LC-MS/MS Analysis:
-
Data Normalization:
-
Normalize the quantified NAD+ levels to the initial weight of the tissue sample.[9]
-
Experimental Workflow Visualization
Caption: Workflow for assessing the in vivo effects of this compound on tissue NAD+ levels in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of SBI-797812 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-797812 is a potent and selective small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By enhancing the catalytic efficiency of NAMPT, this compound effectively increases the intracellular production of nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][4] Elevated NAD+ levels are crucial for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][5] The decline of NAD+ is associated with aging and various diseases, making this compound a valuable tool for research in these areas.[2]
Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₄O₄S[6] |
| Molecular Weight | 402.47 g/mol [7][6] |
| CAS Number | 2237268-08-3[7][6] |
| Appearance | Crystalline solid / Solid powder[7] |
| Purity | ≥98%[6][8] |
| Solubility | DMSO: Up to 250 mg/mL (621.16 mM); sonication may be required.[7][9] It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[7][10] Ethanol: 2.5 mg/mL[10] Water: Insoluble[7][10] |
| Storage (Powder) | Store at -20°C for up to 3-4 years.[7][8] Short-term storage (days to weeks) at 0-4°C is also acceptable.[7] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[7][11] |
Signaling Pathway of this compound Action
This compound acts as an allosteric activator of NAMPT, enhancing its function through a multi-faceted mechanism.[4] It shifts the reaction equilibrium towards NMN formation, increases NAMPT's affinity for its co-substrate ATP, stabilizes the phosphorylated, active form of the enzyme, and alleviates feedback inhibition by NAD+.[1][5][12] This ultimately turns NAMPT into a "super catalyst," leading to a significant boost in intracellular NMN and subsequently NAD+ levels.[1][5]
Caption: Mechanism of this compound action on the NAMPT-mediated NAD+ salvage pathway.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common starting point for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 20.12 mg of this compound (Molecular Weight: 402.47 g/mol ).
-
Dissolution: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved.[7] If necessary, gentle warming or sonication can be used to aid dissolution, particularly for higher concentrations.[7][9]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7][11][13]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
50 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound to be used in the experiment (e.g., 0.4, 2, 10 µM).[1][14]
-
Serial Dilution (Example for a final volume of 1 mL):
-
To prepare a 10 µM working solution, add 0.2 µL of the 50 mM stock solution to 999.8 µL of pre-warmed complete cell culture medium.
-
Prepare other concentrations accordingly. It is often practical to perform an intermediate dilution of the stock solution in culture medium to facilitate the preparation of a range of final concentrations.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. The final DMSO concentration should be consistent across all experimental conditions and ideally should not exceed 0.1%.[1][13][15]
-
Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.[1]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4 hours).[1][14]
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for treating cultured cells with this compound and subsequent analysis.
Caption: General experimental workflow for preparing and using this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound supplier | CAS 2237268-08-3 |NAMPT activator| AOBIOUS [aobious.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | NAMPT | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: SBI-797812 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-797812 is a potent small-molecule activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By enhancing the catalytic efficiency of NAMPT, this compound significantly increases the production of nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][2][3] Declining NAD+ levels are increasingly implicated in the pathogenesis of age-related neurodegenerative diseases, making the pharmacological activation of NAMPT a promising therapeutic strategy.[4][5] These application notes provide a comprehensive overview of the mechanism of action of this compound, its potential applications in neurodegenerative disease research, and detailed protocols for its use.
Mechanism of Action
This compound acts as an allosteric activator of NAMPT, transforming it into a "super catalyst" through a multi-faceted mechanism:[2][3]
-
Shifts Reaction Equilibrium: It drives the reversible NAMPT reaction towards the formation of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP).[2][3]
-
Increases ATP Affinity: The activation of NAMPT by this compound is dependent on ATP, and the compound enhances NAMPT's affinity for this essential co-substrate.[2][3]
-
Stabilizes Phosphorylated NAMPT: It stabilizes the active, phosphorylated form of the NAMPT enzyme.[2][3]
-
Blunts Feedback Inhibition: this compound overcomes the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[2][3]
These combined effects lead to a substantial increase in intracellular NMN and, consequently, NAD+ levels, which are critical for neuronal health and function.
Data Presentation
In Vitro Activity of this compound
| Parameter | Species | Value | Description | Reference |
| EC50 | Human | 0.37 ± 0.06 µM | Concentration for half-maximal activation of NAMPT-mediated NMN production. | [2] |
| Maximal Fold Activation | Human | 2.1-fold | Maximum stimulation of NMN formation by this compound. | [2] |
| Apparent Affinity (EC50) | Mouse vs. Human | ~8-fold less for mouse | The potency of this compound is lower for mouse NAMPT compared to human NAMPT. | [2] |
Cellular Effects of this compound in A549 Human Lung Carcinoma Cells
| Treatment | Fold Increase in NMN | Fold Increase in NAD+ | Notes | Reference |
| This compound | 17.4-fold | 2.2-fold | - | |
| This compound (with 13C/15N-labelled NAM) | - | 5-fold increase in labeled NAD+ | Demonstrates enhanced de novo synthesis of NAD+ from NAM. |
In Vivo Effects of this compound in Mice
| Tissue | Fold Increase in NAD+ | Notes | Reference |
| Liver | 1.3-fold (statistically significant) | - | |
| Heart | Trend towards an increase | - | |
| Skeletal Muscle | No significant increase | - |
Mandatory Visualizations
Caption: Mechanism of this compound as a NAMPT activator.
Caption: General workflow for assessing neuroprotective effects.
Experimental Protocols
Protocol 1: In Vitro NAMPT Enzyme Activity Assay
Objective: To quantify the direct effect of this compound on the enzymatic activity of NAMPT.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
NMN detection kit (fluorescence-based) or LC-MS/MS setup
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAM (e.g., 10 µM), and PRPP (e.g., 50 µM).
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO).
-
Add recombinant human NAMPT (e.g., 30 nM) to each well.
-
Initiate the reaction by adding ATP (e.g., 2 mM).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NMN produced using a suitable detection method.
-
Calculate the fold activation by normalizing the NMN production in the presence of this compound to the vehicle control.
Protocol 2: Measurement of Intracellular NMN and NAD+ Levels in Neuronal Cells
Objective: To determine the effect of this compound on NAD+ metabolism in a cellular context relevant to neurodegeneration.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction buffer (e.g., cold 80% methanol)
-
LC-MS/MS system
Procedure:
-
Seed neuronal cells in appropriate culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control for a desired duration (e.g., 4-24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using ice-cold extraction buffer.
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
Analyze the supernatant using LC-MS/MS to quantify the intracellular levels of NMN and NAD+.
-
Normalize the metabolite levels to the total protein concentration in each sample.
Protocol 3: Assessment of Neuroprotection in an In Vitro Parkinson's Disease Model
Objective: To evaluate the potential of this compound to protect dopaminergic neurons from neurotoxin-induced cell death.
Materials:
-
SH-SY5Y cells (differentiated into a dopaminergic phenotype with retinoic acid and BDNF)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
This compound
-
Cell viability assay kit (e.g., MTT or LDH)
-
Materials for immunofluorescence staining (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Differentiate SH-SY5Y cells to acquire a dopaminergic neuron-like phenotype.
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., 6-OHDA) for another 24 hours.
-
Assess cell viability using an MTT or LDH assay.
-
Perform immunofluorescence staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to visualize and quantify neuronal survival.
-
Analyze the results to determine the neuroprotective effect of this compound.
Protocol 4: Thioflavin T Assay for Alpha-Synuclein (B15492655) Aggregation
Objective: To investigate the potential of this compound to modulate the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.
Materials:
-
Recombinant human alpha-synuclein monomer
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
This compound
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a reaction mixture containing alpha-synuclein monomer (e.g., 50-100 µM) and ThT (e.g., 10-25 µM) in assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Seal the plate and incubate it at 37°C with continuous shaking to promote aggregation.
-
Measure the ThT fluorescence intensity at regular intervals over a period of several hours to days.
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on alpha-synuclein aggregation kinetics.[1][6][7][8]
Potential Applications in Neurodegenerative Disease Research
While direct studies of this compound in specific neurodegenerative disease models are still emerging, its mechanism of action suggests several promising avenues of research:
-
Ameliorating Mitochondrial Dysfunction: By boosting NAD+ levels, this compound may enhance mitochondrial function, which is often impaired in neurodegenerative diseases like Alzheimer's and Parkinson's.
-
Enhancing DNA Repair: NAD+ is a crucial substrate for PARPs, enzymes involved in DNA repair. This compound could therefore help maintain genomic stability in neurons.
-
Activating Sirtuins: Sirtuins are NAD+-dependent deacetylases that play a key role in cellular stress resistance and longevity. Activation of sirtuins through NAD+ replenishment by this compound may offer neuroprotection.
-
Modulating Neuroinflammation: NAD+ metabolism is linked to inflammatory pathways in the brain. This compound could potentially mitigate the chronic neuroinflammation associated with neurodegenerative conditions.
-
Promoting Alpha-Synuclein Clearance: Although not directly demonstrated for this compound, enhancing cellular bioenergetics through NAD+ repletion could potentially support cellular clearance mechanisms, such as the autophagy-lysosomal pathway, which is responsible for degrading aggregated proteins like alpha-synuclein. Further research is needed to investigate a potential link between NAMPT activation and the TFEB signaling pathway, a master regulator of autophagy and lysosomal biogenesis.
Conclusion
This compound is a valuable research tool for investigating the role of NAD+ metabolism in neuronal health and disease. Its potent and well-characterized mechanism of action as a NAMPT activator makes it an ideal candidate for preclinical studies in various neurodegenerative disease models. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this compound in this critical area of research.
References
- 1. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for SBI-797812: In Vitro NAD+ Boosting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various diseases.[1] SBI-797812 is a potent and selective small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1][2] By enhancing the catalytic efficiency of NAMPT, this compound effectively increases the intracellular production of nicotinamide mononucleotide (NMN), a direct precursor to NAD+, leading to elevated NAD+ levels.[3] These application notes provide detailed protocols for the in vitro use of this compound to achieve NAD+ boosting in cultured cells.
This compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism.[2][4] It shifts the reaction equilibrium towards NMN formation, increases NAMPT's affinity for ATP, stabilizes the phosphorylated active form of the enzyme, and alleviates feedback inhibition by NAD+.[2][5][6] This unique mode of action makes it a valuable tool for studying the downstream effects of NAD+ augmentation in various cellular models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Description |
| EC50 | Human | 0.37 ± 0.06 µM | Concentration for half-maximal activation of NAMPT-mediated NMN production.[2][6] |
| Maximal Fold Stimulation | Human | 2.1-fold | Maximal increase in NMN formation by this compound in an in vitro assay.[7] |
| Km for ATP (Control) | Human | 1.73 ± 0.32 mM | Michaelis constant for ATP in the absence of this compound.[1] |
| Km for ATP (+ this compound) | Human | 0.29 ± 0.03 mM | Michaelis constant for ATP in the presence of this compound, indicating increased affinity.[1] |
Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells (4-hour treatment)
| This compound Concentration | NMN Fold Increase | NAD+ Fold Increase |
| 0.4 µM | 2.7 | 1.5 |
| 2.0 µM | 6.1 | 1.7 |
| 10.0 µM | 16.7 | 2.2 |
Data compiled from studies on human A549 lung carcinoma cells.[7]
Table 3: Effect of this compound on Intracellular NMN and NAD+ Levels in Human Primary Myotubes (4-hour treatment)
| This compound Concentration | NMN Fold Increase | NAD+ Fold Increase |
| 10.0 µM | 2.5 | 1.25 |
Data from studies on human primary myotubes.[7]
Signaling Pathway
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of action of this compound.
Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting cellular NAD+ levels.
Experimental Protocols
Protocol 1: In Vitro NAD+ Boosting in Adherent Cell Lines (e.g., A549)
This protocol describes the treatment of A549 human lung carcinoma cells with this compound to measure the increase in intracellular NMN and NAD+ levels.
Materials:
-
A549 cells (or other suitable adherent cell line)
-
DMEM with 4.5 g/L glucose, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well or 10 cm tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Reagents and equipment for metabolite extraction (e.g., cold methanol/water)
-
LC-MS/MS system for NMN and NAD+ quantification
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates or 10 cm dishes to reach 70-80% confluency on the day of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
Preparation of Working Solutions: Prepare fresh dilutions of this compound in complete culture medium from the DMSO stock solution. For example, to achieve final concentrations of 0.4, 2, and 10 µM. Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., <0.1%).
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a specified duration, typically 4 hours, for optimal NAD+ boosting.[5][6]
-
Metabolite Extraction:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
-
Quantification: Analyze the supernatant containing the extracted metabolites by LC-MS/MS to determine the intracellular concentrations of NMN and NAD+. Normalize the results to total protein content or cell number.
Protocol 2: In Vitro NAMPT Activity Assay (Coupled Enzyme Assay)
This protocol provides a general method for measuring the enzymatic activity of purified NAMPT in the presence of this compound.
Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Assay buffer (e.g., HEPES-based buffer, pH 7.5-8.0)
-
Fluorescent or colorimetric detection reagent for NADH
-
This compound
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NAM, PRPP, ATP, NMNAT, ADH, and the detection reagent.
-
Compound Addition: Add various concentrations of this compound to the wells of a microplate. Include appropriate vehicle controls (DMSO).
-
Initiate Reaction: Start the reaction by adding a predetermined amount of recombinant NAMPT to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[8]
-
Measurement: Measure the signal (fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of NAMPT activation relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a suitable model.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro experiment to assess the NAD+ boosting effect of this compound.
Caption: General workflow for in vitro evaluation of this compound's effect on cellular NAD+ levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of SBI-797812 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-797812 is a novel small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2][3] By enhancing the catalytic efficiency of NAMPT, this compound serves as a potent tool for increasing the production of nicotinamide mononucleotide (NMN), a direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[1][4] Consequently, administration of this compound leads to elevated intracellular NAD+ levels.[5][6] Given that declining NAD+ levels are associated with aging and various pathologies, this compound is a promising compound for research in these areas.[3]
These application notes provide a comparative overview of intraperitoneal (i.p.) and oral (p.o.) administration of this compound in preclinical mouse models. We present quantitative pharmacokinetic and pharmacodynamic data, detailed experimental protocols for in vivo studies, and diagrams illustrating the compound's mechanism of action and experimental workflows.
Data Presentation: In Vivo Administration of this compound
The following tables summarize the key quantitative data from in vivo studies comparing the intraperitoneal and oral administration of this compound in mice.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Intraperitoneal (i.p.) | Oral (p.o.) | Animal Model | Reference |
| Dose | 10 mg/kg | 10 mg/kg | Mouse | [5] |
| Cmax | 3297 ng/mL (8.2 µM) | Low | Mouse | [5][7] |
| Plasma Exposure | High | Low | Mouse | [5][8][9] |
Table 2: Pharmacodynamic Effects of this compound (Tissue NAD+ Levels)
| Parameter | Intraperitoneal (i.p.) | Oral (p.o.) | Animal Model | Notes | Reference |
| Dose | 20 mg/kg | Not Reported | Mouse | Single dose | [5] |
| Time Point | 4 hours post-dose | Not Reported | Mouse | [5] | |
| Liver NAD+ | 1.3-fold increase | Not Reported | Mouse | Statistically significant increase. | [4][5] |
| Heart NAD+ | No significant change | Not Reported | Mouse | A trend towards an increase was noted in one source. | [5][9] |
| Gastrocnemius NAD+ | No significant change | Not Reported | Mouse | [5][9] | |
| Quadriceps NAD+ | No significant change | Not Reported | Mouse | [5][9] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Measuring Changes in NAMPT Activity with SBI-797812: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring changes in Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) activity using the novel small molecule activator, SBI-797812. This compound has been identified as a potent activator of NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By functioning as a "super catalyst," this compound enhances the production of nicotinamide mononucleotide (NMN), a key precursor to NAD+.[1][3] This guide offers comprehensive methodologies for in vitro and cellular assays to quantify the effects of this compound on NAMPT activity and subsequent changes in NMN and NAD+ levels.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a crucial coenzyme in a multitude of cellular processes, including metabolism, DNA repair, and signaling.[1][4] The salvage pathway is the primary mechanism for NAD+ synthesis in mammals, with NAMPT catalyzing the initial and rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][5] this compound is a small molecule activator of NAMPT that has been shown to significantly increase intracellular NAD+ levels.[1][3] Its unique mechanism of action involves shifting the NAMPT reaction equilibrium toward NMN formation, increasing the enzyme's affinity for ATP, stabilizing the phosphorylated NAMPT intermediate, and reducing feedback inhibition by NAD+.[6][7][8] These characteristics make this compound a valuable tool for studying the therapeutic potential of NAMPT activation in various disease models.
Data Presentation
In Vitro Efficacy of this compound on Human NAMPT
| Parameter | Value | Reference |
| EC50 | 0.37 ± 0.06 µM | [9][10] |
| Maximal Fold Stimulation of NMN Formation | 2.1-fold | [9][10] |
| Km for ATP (in the absence of this compound) | 1.73 ± 0.32 mM | [1][10] |
| Km for ATP (in the presence of this compound) | 0.29 ± 0.03 mM | [1][10] |
Cellular Effects of this compound on NMN and NAD+ Levels
| Cell Line | Treatment | Fold Increase in NMN | Fold Increase in NAD+ | Reference |
| Human A549 Lung Carcinoma | 10 µM this compound for 4 hours | ~16.7-fold | ~2.2-fold | [10] |
| Human Primary Myotubes | 10 µM this compound for 4 hours | ~2.5-fold | ~1.25-fold | [9][10] |
In Vivo Effects of this compound on Tissue NAD+ Levels in Mice
| Tissue | Treatment | Fold Increase in NAD+ | Reference |
| Liver | 20 mg/kg this compound (i.p.) for 4 hours | ~1.3-fold | [3] |
Signaling Pathways and Experimental Workflows
Caption: NAMPT signaling pathway and activation by this compound.
Caption: General experimental workflow for measuring NAMPT activity.
Experimental Protocols
Protocol 1: In Vitro NAMPT Activity Assay
This protocol describes a cell-free assay to determine the direct effect of this compound on the enzymatic activity of recombinant human NAMPT.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT
-
96-well assay plates
-
LC-MS/MS or a fluorescence-based NMN detection kit
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare stock solutions of NAM, PRPP, and ATP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 30 nM of recombinant human NAMPT to each well, except for the blank control.[9]
-
Add the various concentrations of this compound to the designated wells. Include a vehicle control (DMSO).
-
-
Reaction Initiation:
-
To initiate the reaction, add a master mix of substrates to all wells to achieve final concentrations of 25 µM NAM, 50 µM PRPP, and 2 mM ATP.[9]
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.[9]
-
-
NMN Detection:
-
Stop the reaction and measure the amount of NMN produced using a validated method such as LC-MS/MS or a commercially available fluorescence-based assay kit.[9]
-
-
Data Analysis:
-
Subtract the background signal from the blank wells.
-
Normalize the NMN production in the this compound-treated wells to the vehicle control to determine the fold activation.
-
Plot the dose-response curve and calculate the EC50 value.
-
Protocol 2: Measurement of Cellular NMN and NAD+ Levels
This protocol outlines the procedure for quantifying the effect of this compound on intracellular NMN and NAD+ concentrations in cultured cells.
Materials:
-
Cultured cells (e.g., A549, primary myotubes)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis and metabolite extraction buffer
-
96-well cell culture plates
-
LC-MS/MS for metabolite quantification
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
-
Cell Treatment:
-
Prepare dilutions of this compound in the cell culture medium.
-
Remove the old medium and treat the cells with the this compound solutions for the desired duration (e.g., 4 hours).[10] Include a vehicle control.
-
-
Metabolite Extraction:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate ice-cold extraction buffer (e.g., 80% methanol) to each well and incubate on ice to precipitate proteins and extract metabolites.
-
-
Sample Preparation:
-
Collect the cell lysates and centrifuge at high speed to pellet the protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new plate or tubes for analysis.
-
-
Quantification:
-
Analyze the NMN and NAD+ levels in the extracts using LC-MS/MS.
-
-
Data Normalization and Analysis:
-
In a parallel plate treated under the same conditions, lyse the cells and measure the total protein concentration using a BCA assay.
-
Normalize the measured NMN and NAD+ levels to the total protein concentration for each sample.
-
Calculate the fold change in NMN and NAD+ levels in the this compound-treated cells compared to the vehicle control.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to effectively measure the changes in NAMPT activity induced by this compound. The detailed methodologies for both in vitro and cellular assays, along with the summarized quantitative data, will facilitate the investigation of NAMPT activation and its downstream metabolic consequences. These tools are essential for advancing our understanding of the role of the NAD+ salvage pathway in health and disease and for the development of novel therapeutics targeting this critical enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 5. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low solubility of SBI-797812 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-797812, focusing on its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] It functions by shifting the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), which is a precursor to NAD+.[3][4] This leads to an increase in intracellular NAD+ levels.[4][5] The activation of NAMPT by this compound is multifaceted, involving an increased affinity for ATP, stabilization of the active phosphorylated form of the enzyme, and overcoming NAD+ feedback inhibition.[6][7]
Q2: What are the solubility characteristics of this compound?
A2: this compound is a hydrophobic compound with low solubility in aqueous solutions. It is generally described as insoluble in water.[3][5] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][5][8] For quantitative solubility data, please refer to the table below.
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What can I do to prevent this?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent-induced toxicity and effects on cell health.[9]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in your cell culture medium.
-
Rapid Mixing: When adding the this compound stock solution to the aqueous medium, ensure rapid and continuous mixing or vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween 80, may help to maintain the compound's solubility.[10] However, the compatibility of any surfactant with your specific cell line and assay should be validated.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication can be used to aid in the dissolution of this compound in DMSO, especially when preparing high-concentration stock solutions.[8] Gentle warming can also be applied.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Aqueous Solutions | Insoluble | - | |
| DMSO | Up to 250 mg/mL[8] | ~621 mM | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] |
| 80 mg/mL[5] | ~199 mM | ||
| Sparingly soluble: 1-10 mg/mL[11] | ~2.5 - 25 mM | ||
| Ethanol | 2.5 mg/mL[5] | ~6.2 mM |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh 20.12 mg of this compound powder and transfer it to a sterile tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments (Example: 10 µM)
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock solution by diluting the 50 mM stock solution 1:50 in cell culture medium. To do this, add 2 µL of the 50 mM stock to 98 µL of medium and mix well.
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate stock solution 1:100 in cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
-
Mixing: Ensure thorough mixing at each dilution step.
-
Application to Cells: Immediately add the final working solution to your cells. The final DMSO concentration in this example would be 0.02%.
Visualizations
Caption: Mechanism of this compound action on the NAMPT signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | NAMPT | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. japer.in [japer.in]
- 11. caymanchem.com [caymanchem.com]
SBI-797812 stability in DMSO at -20°C and -80°C.
Technical Support Center: SBI-797812
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions (FAQs) and a troubleshooting guide related to the stability of this compound in DMSO at -20°C and -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For biological experiments, it is crucial to use anhydrous DMSO to minimize degradation of the compound.[1]
Q2: How should I store this compound stock solutions in DMSO for long-term use?
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is best to minimize freeze-thaw cycles.[1] For frequent use, preparing smaller aliquots of your stock solution is highly recommended to avoid repeated thawing of the main stock. Repeated freeze-thaw cycles can introduce moisture and potentially accelerate compound degradation.[1]
Q4: I see precipitates in my this compound stock solution after thawing. What should I do?
A4: Precipitate formation upon thawing can be due to poor solubility at lower temperatures. Gently warm the solution to 37°C for a short period and vortex to help redissolve the compound. If the precipitate persists, you can centrifuge the solution and use the supernatant, but be aware that the actual concentration may be lower than expected.
Q5: My experimental results are inconsistent. Could it be related to the stability of my this compound stock?
A5: Inconsistent experimental results can be a sign of compound degradation. If you suspect this, it is recommended to prepare a fresh stock solution from solid this compound. You can also perform a quality control check of your current stock solution using an analytical method like HPLC-MS to assess its purity and integrity.
Stability of this compound in DMSO
While specific quantitative stability data for this compound in DMSO at -20°C and -80°C is not publicly available, the following table provides a general guideline based on the stability of small molecules in DMSO. It is strongly recommended that users perform their own stability studies for long-term experiments.
| Storage Temperature | Duration | Expected Stability | Recommendations |
| -20°C | Up to 6 months | High | Recommended for routine long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -80°C | > 6 months | Very High | Recommended for archival or very long-term storage. Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower than expected activity of this compound | Compound degradation due to improper storage or multiple freeze-thaw cycles. | - Ensure stock solutions are stored at -20°C or -80°C.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh dilutions from a new aliquot for each experiment. |
| Precipitate observed in the stock solution upon thawing | The compound has come out of solution during freezing. | - Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use. |
| Variability in results between experiments | Inconsistent final concentration of this compound. | - Always perform serial dilutions from the stock solution accurately.- Ensure thorough mixing at each dilution step. |
| Degradation of this compound in working solutions | Instability in aqueous buffer or cell culture media. | - Use freshly prepared working solutions for each experiment.- Avoid storing diluted aqueous solutions of the compound for extended periods. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for assessing the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the stability of this compound in DMSO at -20°C and -80°C over a specified period.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, single-use aliquots in appropriate vials.
-
Store one set of aliquots at -20°C and another set at -80°C.
-
Designate one aliquot from each temperature for each time point of the stability study (e.g., T=0, 1 month, 3 months, 6 months).
-
-
Analysis at Time Zero (T=0):
-
Immediately after preparation, take one aliquot from each storage temperature.
-
Prepare a suitable dilution in the mobile phase.
-
Analyze the sample using a validated HPLC or LC-MS method to determine the initial peak area and purity of this compound. This will serve as the baseline.
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point, retrieve one aliquot from both -20°C and -80°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare the sample for analysis in the same manner as the T=0 sample.
-
Analyze the sample using the same HPLC or LC-MS method.
-
-
Data Analysis:
-
Compare the peak area and purity of this compound at each time point to the T=0 sample.
-
Calculate the percentage of this compound remaining at each time point.
-
A compound is generally considered stable if the purity remains above 95% of the initial value.
-
Visualizations
Signaling Pathway of this compound
This compound is an activator of the enzyme Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[5][6] NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, which is the primary route for synthesizing nicotinamide adenine (B156593) dinucleotide (NAD+).[5] By activating NAMPT, this compound enhances the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[5]
Caption: this compound activates NAMPT, enhancing NAD+ biosynthesis.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in DMSO.
Caption: Workflow for assessing this compound stability in DMSO.
References
Off-target effects of SBI-797812 in mammalian cells
Welcome to the technical support center for SBI-797812. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in mammalian cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you anticipate and interpret your experimental results.
While this compound is a potent activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, its effects can be complex and context-dependent. This guide addresses potential off-target effects and unexpected outcomes to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric activator of NAMPT.[1] It enhances the enzyme's activity through a multi-faceted mechanism that includes:
-
Shifting the reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN).[2][3]
-
Increasing the affinity of NAMPT for its co-substrate, ATP.[2][3]
-
Blunting the feedback inhibition of NAMPT by its end-product, NAD+.[2][3]
Collectively, these actions can turn NAMPT into a "super catalyst," leading to a significant increase in the intracellular production of NMN and, subsequently, NAD+.[2][3]
Q2: I am observing a decrease in NAD+ levels after treating my cells with this compound. Is this an off-target effect?
A2: Not necessarily an off-target effect in the traditional sense, but this is a critical and documented observation. In THP-1 cells, this compound has been reported to act as a NAMPT inhibitor, leading to a concentration-dependent decrease in cellular NAD+ levels.[4] This is in direct contrast to its activating effect in other cell lines, such as A549.[5] This suggests that the effect of this compound can be highly cell-type specific. It is crucial to determine the effect of this compound on NAD+ levels in your specific cell line.
Q3: The potency of this compound in my cellular assay is much lower than the reported EC50. What could be the reason?
A3: The reported EC50 of approximately 0.37 µM for this compound was determined in a biochemical assay with purified human NAMPT.[3] The apparent potency in cellular assays is often lower.[6] This discrepancy can be attributed to several factors, including:
-
Cellular permeability: The compound may have limited ability to cross the cell membrane.
-
Binding to intracellular proteins and media components: this compound may be sequestered by proteins in the cell culture media or within the cell, reducing its effective concentration at the target.[2]
-
Cellular ATP and NAM concentrations: The activation of NAMPT by this compound is dependent on cellular ATP levels.[3][4] Additionally, at low concentrations of the substrate nicotinamide (NAM), this compound has been shown to reduce the NAMPT reaction rate.[7]
Q4: Are there any known off-target binding partners for this compound?
A4: To date, there are no publicly available comprehensive off-target screening data for this compound, such as a kinome scan. The compound is structurally similar to some active-site directed NAMPT inhibitors.[2][8] While its primary characterization has been as a NAMPT activator, the unexpected inhibitory activity in certain contexts underscores the importance of careful experimental validation.
Troubleshooting Guides
Issue: Unexpected Decrease in Cellular NAD+ Levels
If you observe a decrease in NAD+ levels upon treatment with this compound, consider the following troubleshooting steps:
-
Confirm the Identity and Integrity of the Compound: Ensure that the compound is correctly identified and has not degraded. Improper storage can affect its activity.
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine if the inhibitory effect is dose-dependent in your cell line.
-
Assess Cell Viability: A decrease in NAD+ can be a consequence of cellular toxicity. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your NAD+ measurement to rule out general cytotoxicity as the primary cause.
-
Measure NAMPT Expression: Verify that your cell line expresses NAMPT. Low or absent expression could lead to a lack of response or unpredictable effects. Western blotting is a suitable method for this.
-
Consider the Cell Line: As noted, this compound has shown opposing effects in different cell lines (A549 vs. THP-1).[4][5] Your observed effect may be a genuine, cell-type-specific response.
Issue: Low or No Potency in Cellular Assays
If this compound is not producing the expected increase in NAD+ levels or is showing low potency, follow these steps:
-
Optimize Incubation Time and Concentration: The optimal conditions can be cell-type specific. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) and a dose-response experiment (e.g., 0.1 µM to 20 µM) to identify the ideal experimental window.
-
Check Cellular ATP Levels: Since this compound's activation of NAMPT is ATP-dependent, ensure your cells are metabolically healthy.[3][4] Conditions such as high cell density or nutrient-depleted media can lower ATP levels and blunt the effect of the compound.
-
Evaluate Substrate (NAM) Concentration: The activating effect of this compound can be dependent on the concentration of nicotinamide (NAM).[7] Ensure that your culture medium contains an adequate supply of NAM.
-
Use a Positive Control: If possible, include a cell line known to be responsive to this compound, such as A549 human lung carcinoma cells, as a positive control in your experiments.[5]
Data Presentation
Table 1: Summary of Reported Effects of this compound in Different Experimental Systems
| Experimental System | Concentration | Observed Effect | Reference(s) |
| Purified Human NAMPT (Biochemical Assay) | EC50 ~0.37 µM | 2.1-fold activation of NMN production | [3] |
| A549 Human Lung Carcinoma Cells | 10 µM | ~17.4-fold increase in NMN, ~2.2-fold increase in NAD+ | [9] |
| Human Primary Myotubes | 10 µM | ~2.5-fold increase in NMN, ~1.25-fold increase in NAD+ | [3] |
| THP-1 Human Monocytic Cells | Concentration-dependent | Inhibition of NAMPT and reduction of cellular NAD+ | [4] |
| Mouse (in vivo, 20 mg/kg i.p.) | Single dose | ~1.3-fold increase in liver NAD+ | [9] |
Experimental Protocols
Protocol 1: Cellular NAD+ Measurement Assay
This protocol provides a general method for quantifying intracellular NAD+ levels.
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS. Lyse the cells using the lysis buffer provided with a commercial NAD+/NADH quantification kit, following the manufacturer's instructions.
-
NAD+ Quantification: Use a commercial bioluminescent or colorimetric NAD+/NADH assay kit to measure the NAD+ levels in the cell lysates.
-
Data Normalization: In a parallel plate, determine the protein concentration or cell number for each condition. Normalize the NAD+ levels to the total protein concentration or cell count.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for assessing cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cellular NAD+ Measurement Assay protocol.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot for NAMPT Expression
This protocol is to confirm the presence of the target protein.
-
Cell Lysis: Lyse cells treated with or without this compound in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against NAMPT. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
SBI-797812 Efficacy in Murine Models: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information to address the observed lower efficacy of the NAMPT activator, SBI-797812, in mouse models. This guide offers troubleshooting insights and detailed experimental protocols to inform study design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound appear to be less effective in our mouse experiments compared to in vitro human cell line data?
Several key factors contribute to the differential efficacy of this compound in mouse models:
-
Species-Specific Affinity: this compound exhibits a lower binding affinity for murine NAMPT compared to human NAMPT. The apparent affinity (EC50) of this compound for mouse NAMPT is approximately 8-fold less than for its human counterpart.[1][2] However, the maximal fold activation of the enzyme by the compound is comparable between the two species.[2]
-
Pharmacokinetics: The compound has a suboptimal pharmacokinetic profile in mice, characterized by transient plasma exposure.[2][3] Oral administration leads to low plasma concentrations, while intraperitoneal (i.p.) injection results in higher, though still transient, plasma levels.[1][3]
-
Tissue-Specific NAD+ Synthesis and Response: The rate of NAD+ biosynthesis and the cellular response to NAMPT activation can vary significantly between different tissues.[3] In mice dosed with this compound, a significant increase in NAD+ levels was observed in the liver, while skeletal muscle showed no significant change.[4] This highlights that the compound's in vivo efficacy is tissue-dependent.
Q2: What is the direct molecular target of this compound and its mechanism of action?
This compound directly targets and activates Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[5][6][7] It functions as a potent activator, effectively turning NAMPT into a "super catalyst" through several mechanisms:[1][5]
-
Shifts the reaction equilibrium to favor the formation of nicotinamide mononucleotide (NMN).[1][3]
-
Increases the affinity of NAMPT for its co-substrate ATP.[1][5]
-
Promotes the consumption of the pyrophosphate (PPi) byproduct.[1][5]
Troubleshooting and Experimental Guidance
Issue: Difficulty in replicating potent in vitro effects in a mouse model.
Recommendation:
-
Optimize Dosing and Administration Route: Given the poor oral bioavailability, intraperitoneal (i.p.) administration is recommended to achieve higher plasma concentrations.[1]
-
Consider Species-Specific Potency: The 8-fold lower affinity for mouse NAMPT should be factored into dose selection. Higher doses may be required to achieve a biological response equivalent to that seen in human cell-based assays.
-
Tissue-Specific Analysis: When assessing efficacy, it is crucial to analyze target tissues where a significant biological effect is anticipated. Based on existing data, the liver is a more responsive organ to this compound administration in mice compared to skeletal muscle.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To better understand the relationship between drug exposure and biological effect in your model, consider conducting PK/PD studies to correlate plasma and tissue concentrations of this compound with changes in NAD+ levels.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting the differences between human and mouse NAMPT and the observed in vivo effects.
Table 1: Comparative In Vitro Efficacy of this compound
| Parameter | Human NAMPT | Mouse NAMPT | Fold Difference (Mouse vs. Human) |
| Apparent Affinity (EC50) | ~0.37 µM | ~3.0 µM | ~8-fold lower affinity |
| Maximal Fold Activation | ~2.1-fold | Comparable to human | - |
Data compiled from multiple sources indicating an approximately 8-fold difference in EC50.[1][2]
Table 2: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice
| Tissue | Treatment Group | NAD+ Level (Fold Change vs. Vehicle) | Statistical Significance |
| Liver | This compound (20 mg/kg, i.p.) | ~1.3-fold increase | Significant |
| Heart | This compound (20 mg/kg, i.p.) | Trend towards increase | Not reported as significant |
| Skeletal Muscle (Gastrocnemius & Quadriceps) | This compound (20 mg/kg, i.p.) | No significant increase | Not significant |
This table summarizes the findings from a study where tissues were harvested 4 hours post-dosing.[4]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Efficacy in Mice
This protocol is based on methodologies reported in the literature to assess the impact of this compound on tissue NAD+ levels.[4]
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6J)
-
Age: 8-9 weeks
-
Sex: Male
2. Compound Formulation and Administration:
-
Formulation: Prepare a solution of this compound suitable for intraperitoneal injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[8]
-
Dose: 20 mg/kg
-
Administration: Administer a single dose via intraperitoneal (i.p.) injection.
3. Experimental Groups:
-
Vehicle Control: Mice receiving the vehicle solution only.
-
Treatment Group: Mice receiving this compound.
4. Tissue Collection:
-
Time Point: Harvest tissues 4 hours post-administration.[3][4]
-
Procedure: Euthanize mice and immediately harvest tissues of interest (e.g., liver, heart, skeletal muscle). Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.
5. NAD+ Quantification:
-
Method: Utilize a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify NAD+ levels in tissue homogenates.
Visualized Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | NAMPT | TargetMol [targetmol.com]
Addressing low plasma concentration of SBI-797812 after oral dosing.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low plasma concentration of SBI-797812 following oral administration.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our in vivo studies after oral dosing. Is this expected?
A1: Yes, this is a known characteristic of this compound. Published data indicates that plasma concentrations of this compound are low following oral administration.[1] Higher plasma levels have been observed with intraperitoneal (i.p.) dosing.[1] This suggests that the compound likely has challenges with oral absorption.
Q2: What are the potential reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of a compound can be attributed to several factors. For this compound, the primary reasons are likely related to its physicochemical properties. While experimental data is limited, predicted properties suggest it may have low aqueous solubility. Additionally, like many small molecules, it may be subject to first-pass metabolism in the gut wall and liver.
Q3: What are the key physicochemical properties of this compound that could influence its oral absorption?
| Property | Predicted/Reported Value | Implication for Oral Bioavailability |
| Molecular Weight | 402.47 g/mol [2] | Within the range for good oral absorption (Lipinski's Rule of Five). |
| Aqueous Solubility | Insoluble in water[1] | Low aqueous solubility is a major barrier to dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. |
| LogP (predicted) | High | A high LogP indicates good lipophilicity, which can favor membrane permeation but may also lead to poor aqueous solubility and potential for high first-pass metabolism. |
| pKa (predicted) | Basic and acidic centers | The ionization state of the molecule will vary in different pH environments of the gastrointestinal tract, affecting both solubility and permeability. |
| Solubility in Organic Solvents | Soluble in DMSO (up to 250 mg/mL)[3] | High solubility in organic solvents is useful for initial formulation development but does not predict aqueous solubility. |
Q4: How does this compound exert its therapeutic effect as a NAMPT activator?
A4: this compound is an allosteric activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[2][4] It effectively turns NAMPT into a "super catalyst" by shifting the reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[5] This leads to increased intracellular NAD+ levels, which in turn modulates the activity of various downstream proteins, including sirtuins and PARPs, involved in cellular metabolism, DNA repair, and stress responses.
Troubleshooting Guide: Addressing Low Oral Bioavailability
This guide provides a systematic approach to identifying the cause of low oral exposure and suggests potential formulation strategies to enhance the plasma concentration of this compound.
Step 1: Physicochemical Characterization
A thorough understanding of the compound's properties is the first step in troubleshooting.
Experimental Protocol: Physicochemical Property Assessment
-
Aqueous Solubility: Determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
LogP/D: Experimentally determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at different pH values to understand its lipophilicity and ionization behavior.
-
Permeability: Assess the permeability of this compound using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
Step 2: Formulation Strategies to Enhance Oral Absorption
Based on the physicochemical characterization, several formulation strategies can be employed.
For compounds with dissolution rate-limited absorption, reducing the particle size can significantly increase the surface area available for dissolution.
Experimental Protocol: Preparation of a Nanosuspension
-
Screening for Stabilizers: Disperse this compound in aqueous solutions containing various stabilizers (e.g., polymers like HPMC, PVP; surfactants like Tween 80, Poloxamer 188) to identify a suitable system that prevents particle aggregation.
-
Milling:
-
Wet Media Milling: Prepare a slurry of this compound and the selected stabilizer solution. Mill the suspension using a bead mill with zirconia or polystyrene beads until the desired particle size (typically < 200 nm) is achieved.
-
High-Pressure Homogenization: Suspend the coarse drug particles in the stabilizer solution and pass the suspension through a high-pressure homogenizer for a sufficient number of cycles.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension over time at different storage conditions.
-
Perform in vitro dissolution testing to compare the dissolution rate of the nanosuspension to the unformulated drug.
-
Table 1: Example Data for Nanosuspension of a Poorly Soluble Compound
| Formulation | Particle Size (nm) | PDI | Cmax (ng/mL) | AUC (ng*h/mL) | Fold Increase in Bioavailability |
| Unformulated Drug | > 2000 | > 0.5 | 150 | 900 | - |
| Nanosuspension | 150 | < 0.2 | 750 | 4500 | 5.0 |
Note: This is example data and not specific to this compound.
For lipophilic compounds, formulating them in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can improve solubility and absorption.
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Select the most suitable oil, surfactant, and co-surfactant based on the solubility data.
-
Prepare various mixtures of these components at different ratios.
-
Visually assess the self-emulsification properties of each mixture upon dilution in aqueous media. Construct a ternary phase diagram to identify the optimal self-emulsifying region.
-
-
Formulation and Characterization:
-
Prepare the final SEDDS formulation by dissolving this compound in the optimized excipient mixture.
-
Characterize the droplet size of the resulting emulsion upon dilution using DLS.
-
Perform in vitro drug release studies.
-
Table 2: Example Data for SEDDS Formulation of a Poorly Soluble Compound
| Formulation | Droplet Size (nm) | Emulsification Time (s) | Cmax (ng/mL) | AUC (ng*h/mL) | Fold Increase in Bioavailability |
| Unformulated Drug | - | - | 120 | 840 | - |
| SEDDS | 50 | 30 | 960 | 6720 | 8.0 |
Note: This is example data and not specific to this compound.
Step 3: In Vivo Evaluation
Once a promising formulation is developed, its in vivo performance must be evaluated.
Experimental Protocol: In Vivo Oral Bioavailability Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the this compound formulation (e.g., nanosuspension, SEDDS, or a simple suspension as a control) via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital plexus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the relative bioavailability of the enhanced formulations compared to the control suspension.
-
Signaling Pathways and Experimental Workflows
NAMPT-NAD+ Signaling Pathway
This compound activates NAMPT, leading to an increase in NAD+ levels. This, in turn, influences the activity of NAD+-dependent enzymes like Sirtuins (e.g., SIRT1) and Poly(ADP-ribose) polymerases (PARPs).
Caption: this compound activates the NAMPT-NAD+ signaling cascade.
Experimental Workflow for Improving Oral Bioavailability
The following workflow outlines the logical progression of experiments to address low oral bioavailability.
References
SBI-797812 shows lower affinity for murine NAMPT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-797812, a novel small molecule activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2][3] It functions as an allosteric activator, enhancing NAMPT's catalytic efficiency to increase the intracellular production of nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine (B156593) dinucleotide (NAD+).[2] this compound acts as a "super catalyst" for NAMPT through a multi-faceted mechanism that includes:[4]
-
Shifting Reaction Equilibrium: It drives the reversible NAMPT reaction towards the formation of NMN.[2][5]
-
Increasing ATP Affinity: It enhances NAMPT's affinity for its co-substrate ATP, which is essential for its activation.[2][4][5]
-
Stabilizing Phosphorylated NAMPT: It stabilizes the active, phosphorylated form of the NAMPT enzyme.[2][5]
-
Blunting Feedback Inhibition: It mitigates the end-product feedback inhibition of NAMPT that is normally exerted by NAD+.[2][5]
Q2: I am not observing the expected level of NAD+ increase in my mouse model. Is this expected?
This is a known characteristic of this compound. The compound exhibits a lower affinity for murine NAMPT compared to human NAMPT. Specifically, the apparent affinity (EC50) of this compound for mouse NAMPT is approximately 8-fold lower than for human NAMPT.[6] While an increase in NAD+ levels can still be observed in mice, particularly in the liver, the magnitude of this effect may be more modest compared to in vitro studies with human NAMPT or studies in human cells.[7] Future research may yield analogs with improved potency for murine NAMPT.[7]
Q3: Are there differences in the in vivo effects of this compound across different tissues?
Yes, tissue-specific differences in the response to this compound have been observed in mice. Following intraperitoneal administration, a significant 1.3-fold increase in NAD+ was detected in the liver.[7] A trend towards increased NAD+ levels was also seen in cardiac tissue.[7] However, no significant changes in NAD+ levels were observed in skeletal muscle (both gastrocnemius and quadriceps).[7] The higher concentration of the compound in the liver likely contributes to the more pronounced effect in this tissue.[7]
Q4: What are the recommended concentrations of this compound for cell-based assays?
For cell-based assays, such as in A549 human lung carcinoma cells, this compound has been shown to be effective in the micromolar range. Treatment with concentrations between 0.4 µM and 10 µM for 4 hours has been demonstrated to cause a dose-dependent increase in intracellular NMN and NAD+ levels.[8][9]
Q5: How should I prepare this compound for in vivo studies?
For intraperitoneal (i.p.) injection in mice, this compound can be solubilized in a vehicle such as 10% DMSO and 10% Tween 80 in sterile saline.[10] It is important to note that plasma concentrations of this compound are low after oral administration, and higher plasma levels are achieved with i.p. dosing.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected NAMPT activation in an in vitro assay. | The assay is being performed with murine NAMPT. | Be aware that this compound has an approximately 8-fold lower affinity for murine NAMPT compared to human NAMPT.[6] Consider using human NAMPT for initial biochemical assays to confirm compound activity. |
| Absence or low concentration of ATP in the reaction buffer. | The activation of NAMPT by this compound is ATP-dependent.[10][11] Ensure that ATP is included in your reaction buffer at an appropriate concentration (e.g., 2 mM).[8] | |
| Inconsistent or no increase in intracellular NAD+ in cultured cells. | The cell line used has a low expression of NAMPT. | Confirm the expression level of NAMPT in your chosen cell line. A549 cells are a commonly used model for testing NAMPT activators.[2] |
| Suboptimal concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations ranging from 0.4 to 10 µM and an incubation time of 4 hours have been shown to be effective in A549 cells.[8][9] | |
| Variability in in vivo NAD+ measurements. | Tissue-specific effects of this compound. | Be aware that the effect of this compound on NAD+ levels can vary between tissues. The most significant increases have been reported in the liver of mice.[7] |
| Pharmacokinetics of the compound. | Higher plasma levels of this compound are achieved through intraperitoneal injection compared to oral administration.[6] Consider the dosing regimen and timing of tissue collection relative to administration. A 4-hour post-dose time point has been used in studies.[1] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Human NAMPT Activity
| Parameter | Value | Conditions |
| EC50 | 0.37 ± 0.06 µM | In vitro NMN production assay with purified human NAMPT, NAM, PRPP, and ATP.[1] |
| Maximal Fold Stimulation | 2.1-fold | In vitro NMN production assay.[1] |
| Km for ATP (Control) | 1.73 ± 0.32 mM | In the absence of this compound.[1] |
| Km for ATP (+ this compound) | 0.29 ± 0.03 mM | In the presence of this compound.[1] |
Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Cells
| Treatment (4 hours) | NMN Fold Increase | NAD+ Fold Increase |
| 10 µM this compound | 17.4-fold | 2.2-fold |
Data from Gardell et al., 2019, as reported in NMN.com[7]
Table 3: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice
| Tissue | NAD+ Fold Increase | Dosing Regimen |
| Liver | 1.3-fold (significant) | 20 mg/kg, i.p., 4 hours post-dose.[1] |
| Heart | Trend towards increase | 20 mg/kg, i.p., 4 hours post-dose.[1] |
| Skeletal Muscle | No significant change | 20 mg/kg, i.p., 4 hours post-dose.[1] |
Experimental Protocols
1. In Vitro NAMPT Activity Assay
-
Objective: To quantify the enzymatic activity of NAMPT in the presence of this compound.
-
Methodology: A common method is a fluorescence-based assay to detect NMN production.
-
Incubate purified recombinant human NAMPT (e.g., 30 nM) in a reaction buffer.
-
The buffer should contain the substrates: nicotinamide (NAM, e.g., 10 µM) and 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 µM).[4]
-
Include the co-substrate ATP (e.g., 2 mM), as this compound activation is ATP-dependent.[4]
-
Add varying concentrations of this compound or vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of NMN produced using a suitable detection method, such as a coupled enzyme assay that converts NMN to NAD+, which is then detected.
-
2. Cell-Based Assay for Intracellular NMN and NAD+ Levels
-
Objective: To determine the effect of this compound on intracellular NMN and NAD+ concentrations.
-
Methodology:
-
Culture cells (e.g., A549 human lung carcinoma cells) in appropriate media and conditions.[6]
-
Treat cells with varying concentrations of this compound (e.g., 0.4, 2, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[6][8]
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells and extract metabolites using a suitable method, such as a methanol/water extraction.
-
Analyze the levels of NMN and NAD+ in the cell extracts using LC-MS/MS.[9]
-
Normalize the metabolite levels to total protein concentration in each sample.
-
3. In Vivo Assessment of Tissue NAD+ Levels in Mice
-
Objective: To measure the concentration of NAD+ in various tissues of mice following administration of this compound.
-
Methodology:
-
Use an appropriate mouse model (e.g., 8-week-old male C57BL/6J mice).[10]
-
Fast the mice for a short period (e.g., 1 hour) before dosing.[10]
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[5][10]
-
At a specified time point post-injection (e.g., 4 hours), euthanize the mice and harvest tissues of interest (e.g., liver, heart, skeletal muscle).[1]
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Extract metabolites from the homogenized tissues.
-
Analyze NAD+ levels in the tissue extracts using LC-MS/MS.[5]
-
Normalize NAD+ levels to the weight of the tissue sample.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SBI-797812 Incubation for Maximal NAD+ Increase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SBI-797812, a potent activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), to achieve maximal increases in intracellular NAD+ levels. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class small molecule activator of NAMPT, the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1] It functions as an allosteric activator, effectively turning NAMPT into a "super catalyst" for the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[2][3] Its multifaceted mechanism includes:
-
Shifting Reaction Equilibrium: Dramatically shifts the NAMPT reaction equilibrium towards the formation of NMN.[2][3][4]
-
Increased ATP Affinity: Enhances the affinity of NAMPT for its co-substrate ATP, which is essential for its activation.[2][3][4]
-
Stabilization of Phosphorylated NAMPT: Stabilizes the phosphorylated, active form of the NAMPT enzyme at histidine 247.[2][3][5]
-
Promotion of Pyrophosphate Consumption: Promotes the consumption of the pyrophosphate (PPi) by-product.[2][5]
-
Blunting Feedback Inhibition: Overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+.[2][3]
Q2: What is the expected outcome of treating cells with this compound?
A2: Treatment of cultured cells with this compound is expected to cause a dose-dependent increase in intracellular NMN and NAD+ levels.[2][5] For instance, in A549 human lung carcinoma cells, a 4-hour treatment with 10 µM this compound resulted in a significant elevation of both metabolites.[6] The magnitude of this increase can vary between different cell types.[7] In human primary myotubes, 10 μM this compound for 4 hours led to a 2.5-fold increase in NMN and a 1.25-fold increase in NAD+.[2]
Q3: What is a recommended starting point for concentration and incubation time?
A3: A good starting point for dose-response experiments is in the range of 0.1 µM to 10 µM.[7][8] An incubation time of 4 hours has been shown to be effective for increasing NMN and NAD+ levels in several cell lines.[2][5][8] However, it is crucial to perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal duration for your specific cell model.[7]
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid and should be dissolved in anhydrous DMSO to create a stock solution.[7][9] It is recommended to store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is consistent across all conditions and ideally below 0.1%.[4]
Troubleshooting Guide
Issue 1: Sub-optimal or no increase in NAD+ levels observed.
| Potential Cause | Troubleshooting Step | Recommendation |
| Compound Integrity | Verify the integrity of your this compound stock solution. | Ensure proper storage at -20°C or -80°C in single-use aliquots. Prepare fresh working solutions for each experiment.[7] |
| Sub-optimal Concentration | The concentration of this compound may be too low or too high for your cell line. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) to identify the optimal dose.[7] |
| Insufficient Incubation Time | The treatment duration may not be long enough for a significant change in NAD+ levels. | Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the peak response time.[7] |
| Low NAMPT Expression | The cell line may have low endogenous expression of NAMPT. | Assess NAMPT protein or mRNA levels using Western blot or qPCR, respectively. Compare to a known responsive cell line like A549.[7] |
| High Basal NAD+ Levels | Cells with high basal NAD+ may exhibit a less pronounced fold-increase due to homeostatic mechanisms. | Measure basal NAD+ levels and consider using a cell line with lower baseline levels for initial optimization experiments.[7] |
| Insufficient Intracellular ATP | NAMPT activation by this compound is ATP-dependent. | Ensure cells are healthy and not under metabolic stress, which can deplete ATP.[9] |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step | Recommendation |
| Inconsistent Cell Density | Variations in cell number can lead to different metabolic rates and responses. | Ensure consistent cell seeding density and aim for 70-80% confluency at the time of treatment.[4] |
| Edge Effects in Multi-well Plates | Evaporation from outer wells can concentrate media components and affect cell health. | Avoid using the outer wells for critical samples or fill them with sterile buffer or media to minimize evaporation.[10] |
| Inconsistent Reagent Preparation | Errors in diluting stock solutions or preparing media can introduce variability. | Prepare master mixes of media containing this compound for each concentration to ensure uniform treatment across replicate wells. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response and Time-Course for NAD+ Measurement
Objective: To determine the optimal concentration and incubation time of this compound for maximizing intracellular NAD+ levels in a specific cell line.
Materials:
-
Cell line of interest (e.g., A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well tissue culture plates (e.g., 6-well or 96-well)
-
Humidified incubator (37°C, 5% CO2)
-
Reagents for NAD+ quantification (e.g., LC-MS/MS or a commercial enzymatic cycling assay kit)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of treatment.[4]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solutions: Prepare fresh serial dilutions of this compound in complete culture medium from the stock solution. Prepare a vehicle control with the same final DMSO concentration.
-
Treatment:
-
Dose-Response: Aspirate the old medium and replace it with medium containing different concentrations of this compound (e.g., 0, 0.1, 0.4, 1, 2, 5, 10, 20 µM). Incubate for a fixed time (e.g., 4 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Metabolite Extraction:
-
After incubation, wash cells with ice-cold PBS.
-
Extract intracellular metabolites using a method compatible with your chosen NAD+ quantification assay (e.g., methanol/water extraction for LC-MS/MS).
-
-
NAD+ Quantification: Measure NAD+ levels in the cell extracts using a validated method.
-
Protein Quantification: Determine the protein concentration in parallel wells or from the cell lysate to normalize NAD+ levels.
-
Data Analysis: Normalize NAD+ levels to protein concentration. Plot the normalized NAD+ levels against this compound concentration or time to determine the optimal conditions.
Data Presentation
Table 1: Effect of this compound on Intracellular NMN and NAD+ Levels in Cultured Cells
| Cell Line | Treatment Duration | This compound Concentration (µM) | NMN Increase (Fold Change vs. Vehicle) | NAD+ Increase (Fold Change vs. Vehicle) |
| A549 | 4 hours | 10 | 17.4 | 2.2 |
| Human Primary Myotubes | 4 hours | 10 | 2.5 | 1.25 |
| Mouse Primary Myotubes | 4 hours | 10 | Significant Increase | Significant Increase |
Data compiled from studies by Gardell et al. (2019).[2][11]
Visualizations
Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels while blunting feedback inhibition.
Caption: Workflow for optimizing this compound incubation time and concentration for maximal NAD+ increase.
References
- 1. benchchem.com [benchchem.com]
- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
Validation & Comparative
A Comparative Guide to SBI-797812 and Nicotinamide Riboside (NR) for Increasing NAD+
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent agents used to increase intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels: the novel synthetic NAMPT activator, SBI-797812, and the well-established NAD+ precursor, nicotinamide riboside (NR). This document synthesizes available preclinical data to facilitate an informed evaluation of their respective mechanisms, efficacy, and experimental considerations.
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for enzymes that regulate a myriad of cellular processes, including DNA repair, stress resistance, and metabolic homeostasis. The age-related decline in NAD+ levels has been linked to a range of age-associated diseases, making the enhancement of NAD+ a compelling therapeutic strategy.
This compound represents a novel pharmacological approach, acting as a potent allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1] By enhancing the efficiency of the endogenous NAD+ production machinery, this compound has been described as turning NAMPT into a "super catalyst".[2][3]
Nicotinamide Riboside (NR) is a naturally occurring vitamin B3 analogue and a well-characterized NAD+ precursor.[4] Upon cellular uptake, NR is converted to nicotinamide mononucleotide (NMN) and subsequently to NAD+, effectively supplementing the raw materials for NAD+ synthesis.[5][6]
While direct head-to-head clinical trials are not yet available, this guide compiles and compares data from various preclinical studies to offer a comprehensive overview of these two distinct NAD+-boosting molecules.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and NR lies in their mechanism of action. This compound enhances the existing enzymatic machinery, while NR provides the substrate for this machinery.
This compound: The NAMPT "Super Catalyst"
This compound functions as an allosteric activator of NAMPT, leading to several key enhancements in the NAD+ salvage pathway:[1][2]
-
Shifts Reaction Equilibrium: It dramatically favors the formation of NMN from nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP).
-
Increases ATP Affinity: It enhances NAMPT's affinity for its co-substrate ATP, which is essential for its activation.
-
Stabilizes Phosphorylated NAMPT: It stabilizes the active, phosphorylated form of the enzyme.
-
Blunts Feedback Inhibition: Crucially, it overcomes the natural feedback inhibition of NAMPT by its end-product, NAD+, allowing for sustained NMN production.
Nicotinamide Riboside (NR): The Precursor Pathway
NR utilizes a distinct pathway to NAD+ synthesis:[5][6]
-
Cellular Uptake: NR enters the cell through specific transporters.
-
Phosphorylation: It is then phosphorylated by nicotinamide riboside kinases (NRK1 and NRK2) to form NMN.
-
Conversion to NAD+: NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).
This pathway bypasses the NAMPT-catalyzed step, which can be a rate-limiting factor in NAD+ production, particularly in aged or metabolically stressed tissues.[7]
Data Presentation: Quantitative Comparison of NAD+ Boosting Efficacy
The following tables summarize the reported efficacy of this compound and NR in increasing NAD+ levels across various in vitro and in vivo models. It is critical to note that this data is compiled from independent studies, and direct comparisons should be made with caution due to variations in experimental conditions.
In Vitro Efficacy
| Compound | Cell Line | Concentration | Treatment Duration | Fold Increase in NAD+ |
| This compound | A549 human lung carcinoma | 10 µM | 4 hours | ~2.2-fold[8] |
| Human primary myotubes | 10 µM | 4 hours | ~1.25-fold[8] | |
| Nicotinamide Riboside (NR) | HEK293T | 100 µM | Not specified | ~1.5-fold[8] |
| C2C12 myotubes | 500 µM | Not specified | ~2.5-fold[8] |
In Vivo Efficacy
| Compound | Model | Dosage | Treatment Duration | Tissue | Fold Increase in NAD+ |
| This compound | Mice | 20 mg/kg (i.p.) | Single dose (4 hours) | Liver | ~1.3-fold[1][7] |
| Nicotinamide Riboside (NR) | Humans | 1000 mg (oral) | Single dose | Blood | Up to 2.7-fold[5] |
| Humans | 1000 mg/day (oral) | 6 weeks | Blood | ~1.6-fold (60% increase)[9] |
Experimental Protocols
Accurate quantification of NAD+ and its metabolites is crucial for evaluating the efficacy of NAD+ boosting strategies. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol 1: Quantification of Intracellular NAD+ in Cultured Cells Treated with this compound
This protocol is adapted from studies characterizing this compound in cell culture.[2][3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549 human lung carcinoma cells) in appropriate culture dishes and grow to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.4, 2, and 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).
-
-
Metabolite Extraction:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 80% methanol (B129727) or 0.5 M perchloric acid) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the samples on ice or at -80°C for at least 15-30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into an LC-MS/MS system equipped with a suitable column (e.g., C18 or HILIC).
-
Separate NAD+ and other metabolites using an appropriate gradient of mobile phases.
-
Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific mass transition of NAD+.
-
Generate a standard curve using a purified NAD+ standard to quantify the absolute concentration in the samples.
-
Normalize the results to the protein concentration or cell number of the initial lysate.
-
Protocol 2: Quantification of NAD+ Metabolome in Tissues and Blood after Nicotinamide Riboside (NR) Administration
This protocol is based on methodologies described in studies of NR pharmacokinetics.
-
In Vivo Administration:
-
For animal studies, administer NR orally or via injection at the desired dosage.
-
For human studies, administer NR orally as per the clinical trial protocol.
-
-
Sample Collection:
-
Tissues (Animal): At the designated time point post-administration, euthanize the animal and rapidly dissect the tissues of interest (e.g., liver, muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.
-
Blood (Human/Animal): Collect whole blood into tubes containing an anticoagulant.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue and homogenize it in a pre-chilled extraction buffer (e.g., a solution containing acetonitrile, methanol, and water).
-
Follow a similar protein precipitation and centrifugation procedure as described in Protocol 1 to isolate the metabolite-containing supernatant.
-
-
Metabolite Extraction from Blood:
-
Perform a similar extraction procedure as for tissues, using a defined volume of whole blood mixed with the extraction solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the tissue and blood extracts using an LC-MS/MS method optimized for the separation and detection of the NAD+ metabolome, which includes NAD+, NMN, NR, NAM, and other related metabolites.
-
Quantify the metabolites against standard curves of purified compounds.
-
For tissue samples, normalize the NAD+ levels to the tissue weight. For blood samples, express the concentration per volume of whole blood.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Distinct pathways of this compound and NR for NAD+ synthesis.
Caption: General experimental workflow for comparing NAD+ boosting compounds.
Conclusion
This compound and nicotinamide riboside represent two distinct and compelling strategies for augmenting intracellular NAD+ levels. This compound's unique mechanism of activating the rate-limiting enzyme NAMPT and overcoming feedback inhibition presents a novel pharmacological approach. In contrast, NR provides a direct precursor to bypass potential bottlenecks in the NAD+ salvage pathway.
The preclinical data, although not from direct comparative studies, indicates that both molecules can effectively increase NAD+ levels in various models. The choice between these compounds for research or therapeutic development may depend on the specific biological context, such as the baseline activity of the NAD+ salvage pathway and the desired pharmacological profile.
Further research, including head-to-head comparative studies under identical experimental conditions, is warranted to fully elucidate the relative efficacy and potential synergistic effects of these two NAD+ boosting strategies. The development of potent NAMPT activators like this compound, alongside the established use of precursors like NR, expands the toolkit for researchers aiming to understand and therapeutically target NAD+ metabolism in the context of aging and disease.
References
- 1. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The NAD(+) precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 9. Intravenous nicotinamide riboside elevates mouse skeletal muscle NAD+ without impacting respiratory capacity or insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating NAMPT Activation by SBI-797812: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the small molecule NAMPT activator, SBI-797812, with other alternatives. It includes supporting experimental data from western blot analyses to validate its mechanism of action and downstream effects. This document is intended for researchers, scientists, and drug development professionals working on NAD+ metabolism and related therapeutic areas.
Introduction to NAMPT Activation
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis in mammals. NAD+ is a critical coenzyme for cellular metabolism, DNA repair, and signaling. The activation of NAMPT is a promising therapeutic strategy to counteract the age-related decline in NAD+ levels and treat various diseases. This compound is a potent small molecule activator of NAMPT.[1][2] It is understood to function as a "super catalyst" by shifting the enzyme's reaction equilibrium towards nicotinamide mononucleotide (NMN) formation, increasing its affinity for ATP, stabilizing the phosphorylated active form of NAMPT, and reducing feedback inhibition by NAD+.[1][3]
Comparative Analysis of NAMPT Activators
This compound's primary mechanism involves direct activation of NAMPT, leading to increased intracellular NMN and NAD+ levels.[1] This distinguishes it from other NAD+ boosting strategies, such as supplementation with NAD+ precursors like NMN or nicotinamide riboside (NR). Other reported small molecule NAMPT activators include the P7C3 series and Nicotinamide Phosphoribosyltransferase Activators (NATs). While P7C3 was initially reported as a NAMPT activator, some studies have failed to show direct binding to the enzyme, suggesting an indirect mechanism.[4] In contrast, NATs are considered positive allosteric modulators that bind to a different site on the NAMPT enzyme than the active site.[4]
The following tables summarize quantitative data from in vitro and cellular assays to compare the efficacy of this compound with other NAMPT activators.
Table 1: In Vitro Potency of NAMPT Activators
| Compound/Class | Target | Assay Type | EC50 (µM) | Maximal Activation (Fold Change) | Reference |
| This compound | Human NAMPT | NMN Production | 0.37 ± 0.06 | 2.1 | [1] |
| NAT | Human NAMPT | Coupled Enzyme Assay | 5.7 | Not Reported | [4] |
| Nampt activator-2 (Cpd 34) | Human NAMPT | Not Specified | 0.023 | Not Reported | [4] |
Table 2: Cellular Efficacy of NAMPT Activators
| Compound/Class | Cell Line | Treatment Conditions | Fold Increase (NMN) | Fold Increase (NAD+) | Reference |
| This compound | A549 | 10 µM for 4 hours | 16.7 | 2.2 | [1] |
| This compound | Human Primary Myotubes | 10 µM for 4 hours | 2.5 | 1.25 | [1] |
Western Blot Analysis for a Deeper Look into NAMPT Activation
Western blotting is a crucial technique to validate the activation of NAMPT by this compound and to assess its downstream signaling effects. Key proteins of interest for western blot analysis include phosphorylated NAMPT (pHisNAMPT), as well as markers of SIRT1 and PARP activity.
One of the direct mechanisms of this compound is the stabilization of the phosphorylated, active form of NAMPT.[5] This can be detected using an antibody specific to phosphorylated histidine residues. Furthermore, the increase in NAD+ levels resulting from NAMPT activation is expected to enhance the activity of NAD+-dependent enzymes like sirtuins (e.g., SIRT1). This can be indirectly measured by examining the acetylation status of sirtuin substrates, such as histone H4 at lysine (B10760008) 16 (H4-AcK16).[1][6] Conversely, the impact on other NAD+-consuming enzymes like Poly (ADP-ribose) polymerases (PARPs) can be assessed by observing their auto-PARylation.[1][6]
The following table summarizes the observed effects of this compound on these key proteins as measured by western blot.
Table 3: Summary of Western Blot Analysis of this compound Effects
| Target Protein | Treatment | Observed Effect | Interpretation | Reference |
| Phospho-NAMPT (pHisNAMPT) | This compound (5 µM) | Increased stabilization | Direct activation of NAMPT | [5] |
| Histone H4-AcK16 | This compound (10 µM) in A549 cells | Decreased acetylation | Increased SIRT1 activity | [1][6] |
| PARP-1 (auto-PARylation) | This compound (10 µM) in A549 cells | No significant change | Does not induce PARP-1 activation | [1][6] |
Experimental Protocols
Western Blot Protocol for Validating NAMPT Activation by this compound
This protocol outlines the steps to assess the effects of this compound on NAMPT phosphorylation and downstream targets.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549 human lung carcinoma cells) at a suitable density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.4, 2, 10 µM) for a specified duration (e.g., 4 hours). Include a vehicle-treated control (e.g., DMSO).
2. Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-histidine (for pHisNAMPT)
-
Rabbit anti-acetyl-Histone H4 (Lys16)
-
Rabbit anti-Histone H4 (for normalization)
-
Rabbit anti-PAR
-
Rabbit anti-PARP-1
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control or total protein. For histone acetylation, normalize the acetylated histone signal to the total histone signal.
Visualizing the Pathways and Workflows
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a potent activator of NAMPT that effectively increases intracellular NMN and NAD+ levels. Western blot analysis serves as a powerful tool to validate its mechanism of action by demonstrating the stabilization of phosphorylated NAMPT. Furthermore, it allows for the characterization of its downstream effects on NAD+-dependent enzymes like SIRT1. The provided protocols and comparative data offer a framework for researchers to independently verify the activity of this compound and compare its performance against other NAD+ boosting strategies.
References
- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Control Experiments for Studying the Effects of SBI-797812: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBI-797812, a novel small molecule activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), with alternative NAMPT activators. The information presented herein is intended to assist researchers in designing robust control experiments to elucidate the specific effects of this compound. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular pathways and workflows.
Introduction to NAMPT Activation
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes. The salvage pathway, which recycles nicotinamide to NAD+, is the primary source of this essential molecule in mammals. NAMPT is the rate-limiting enzyme in this pathway, making it a key therapeutic target for conditions associated with NAD+ decline, such as aging and metabolic diseases. This compound is a potent activator of NAMPT, functioning as a "super catalyst" by enhancing its enzymatic activity through a multi-faceted mechanism.[1][2] This guide will compare this compound with other classes of NAMPT activators, including the P7C3 series, Nicotinamide Phosphoribosyltransferase Activators (NATs), and NAMPT Positive Allosteric Modulators (N-PAMs).
Comparative Analysis of NAMPT Activators
The following tables provide a summary of the quantitative data available for this compound and its alternatives. It is important to note that direct comparisons may be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of NAMPT Activators
| Compound/Class | Target | Assay Type | EC50 (µM) | Maximal Activation (Fold Change) | Cell Line / Conditions |
| This compound | Human NAMPT | NMN Production | 0.37 ± 0.06 | 2.1 | Purified enzyme[3] |
| NAT | Human NAMPT | Coupled Enzyme Assay | 5.7 | Not Reported | Purified enzyme[4] |
| Nampt activator-2 (NAT derivative) | Human NAMPT | Not Specified | 0.023 | Not Reported | Not Specified[5] |
| Nampt activator-3 (NAT derivative) | Human NAMPT | Not Specified | 2.6 | Not Reported | Not Specified[5][6] |
| Nampt activator-4 (N-PAM) | Human NAMPT | Not Specified | 0.058 | Not Reported | Not Specified[2][7] |
| JGB-1-155 (N-PAM) | Human NAMPT | Coupled Enzyme Assay | 3.29 | ~1.85 | Purified enzyme[5] |
| P7C3 | Human NAMPT | NMN Production | Weak activator | Not Quantified | Purified enzyme[8] |
Table 2: In Vitro Effects on Intracellular NMN and NAD+ Levels
| Compound/Class | Cell Line | Treatment Conditions | Fold Increase (NMN) | Fold Increase (NAD+) |
| This compound | A549 | 10 µM, 4 hours | 17.4 | 2.2[9] |
| This compound | Human Primary Myotubes | 10 µM, 4 hours | 2.5 | 1.25[10] |
| NAT-5r (NAT derivative) | HepG2 | 5 µM, 6 hours | Not Reported | Significant increase[11] |
| N-PAMs (JGB-1-137/155) | THP-1 | 10 µM, 24 hours | Not Reported | Up to 1.88[10] |
| P7C3 | U2OS | Not Specified | Not Reported | Replenishes depleted levels[12] |
Table 3: In Vivo Effects on Tissue NAD+ Levels
| Compound/Class | Animal Model | Dosing | Tissue | Effect on NAD+ |
| This compound | Mouse | 20 mg/kg, i.p., 4 hours | Liver | ~1.3-fold increase[13] |
| P7C3 | Diabetic (db/db) Mouse | 10 mg/kg, i.p., 4 weeks | Not Specified | Mitigates diabetes-induced decrease[1] |
| NAT | Mouse (CIPN model) | 30 mg/kg, i.p., daily for 2 weeks | Sciatic Nerve | Increased levels[4] |
Signaling Pathways and Mechanisms of Action
The activation of NAMPT by different classes of compounds involves distinct mechanisms. This compound acts by binding at or near the active site, enhancing multiple steps of the catalytic cycle.[14] In contrast, N-PAMs bind to an allosteric site known as the "rear channel," which relieves substrate inhibition.[1][15] The precise binding site and mechanism of P7C3 and NATs are still under investigation, though evidence suggests they also interact with the NAMPT active site channel.[16][17][18]
Caption: NAMPT activation pathways by different classes of small molecules.
Experimental Workflows
To accurately assess the effects of this compound, a series of control experiments are necessary. These include comparing its activity to a vehicle control, other known NAMPT activators, and NAMPT inhibitors.
References
- 1. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.cn [targetmol.cn]
- 8. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nicotinamide Phosphoribosyltransferase Positive Allosteric Modulators Attenuate Neuronal Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 13. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating SBI-797812's Target: A Comparative Guide to NAMPT Knockdown and Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the molecular target of SBI-797812, a potent activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). By comparing the effects of direct genetic knockdown or knockout of NAMPT with the pharmacological activation by this compound, researchers can definitively confirm its on-target activity and elucidate its mechanism of action.
Introduction to this compound and NAMPT
This compound is a small molecule activator of NAMPT, the rate-limiting enzyme in the mammalian NAD+ salvage pathway.[1][2] This pathway is the primary route for synthesizing nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in vital cellular processes like DNA repair and signaling.[1][3] By activating NAMPT, this compound enhances the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+, effectively turning NAMPT into a "super catalyst".[1][4][5] The mechanism of this compound involves shifting the NAMPT reaction equilibrium towards NMN formation, increasing the enzyme's affinity for ATP, stabilizing its phosphorylated form, and blunting feedback inhibition by NAD+.[5][6][7]
Comparative Analysis: this compound vs. NAMPT Knockdown/Knockout
To validate that the observed effects of this compound are indeed mediated through NAMPT, a comparison with NAMPT knockdown or knockout studies is essential. The central hypothesis is that while this compound should increase NAD+ levels and affect downstream processes, the genetic silencing or removal of NAMPT should have the opposite effect. Furthermore, the efficacy of this compound should be diminished in NAMPT-deficient cells.
Quantitative Data Summary
The following tables summarize the expected and reported quantitative outcomes from experiments involving this compound treatment and NAMPT knockdown/knockout.
Table 1: In Vitro Potency and Efficacy of this compound
| Compound | Target | Assay Type | EC50 (µM) | Maximal Activation (Fold Change) | Cell Line / Conditions |
| This compound | Human NAMPT | NMN Production | 0.37 ± 0.06 | 2.1 | Purified enzyme |
Data compiled from publicly available research.[5]
Table 2: Effects of this compound on Cellular NAD+ Levels
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Fold Change in NMN | Fold Change in NAD+ |
| A549 human lung carcinoma | 0.4, 2, 10 | 4 | Dose-dependent increase | Dose-dependent increase |
| Human primary myotubes | 10 | 4 | Increase | Increase |
| Mouse primary myotubes | 10 | 4 | Increase | Increase |
Data compiled from publicly available research.[7]
Table 3: Comparison of Expected Outcomes: this compound vs. NAMPT Knockdown/Knockout
| Parameter | This compound Treatment | NAMPT Knockdown (siRNA/shRNA) | NAMPT Knockout (CRISPR-Cas9) |
| NAMPT Protein Level | No direct effect expected | Significant decrease[8][9] | Complete ablation[10] |
| Intracellular NMN Level | Increase[5][7] | Decrease | Significant decrease |
| Intracellular NAD+ Level | Increase[5][6][7] | Significant decrease[11] | Profound decrease |
| Cell Viability/Proliferation | Generally no cytotoxicity at effective concentrations | Decrease, especially in cancer cells[8] | Significant decrease in viability[10] |
| SIRT1 Activity | Expected to increase (due to higher NAD+) | Decrease[12] | Significant decrease |
| Downstream Metabolic Pathways | Activation of NAD+-dependent pathways | Inhibition of NAD+-dependent pathways[12] | Severe disruption of NAD+-dependent pathways |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: NAMPT Knockdown using siRNA
This protocol describes the transient silencing of NAMPT expression in a mammalian cell line (e.g., HepG2) using small interfering RNA (siRNA).[12]
-
Cell Seeding: Plate cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute NAMPT-targeting siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM™).
-
Transfection Reagent Preparation: Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium and incubate for 5 minutes at room temperature.[13]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[13]
-
Transfection: Add the complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours before downstream analysis.
-
Validation: Assess knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western Blotting.[13]
Protocol 2: NAMPT Knockout using CRISPR-Cas9
This protocol outlines the generation of a stable NAMPT knockout cell line using the CRISPR-Cas9 system.[10][14]
-
Guide RNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the NAMPT gene to ensure high knockout efficiency.[15]
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector (e.g., pX458).[16]
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the target cells using a suitable transfection method.
-
Single-Cell Cloning: Isolate single cells through fluorescence-activated cell sorting (FACS) for a fluorescent reporter on the plasmid or by limiting dilution.[14]
-
Clonal Expansion: Expand individual clones in separate culture vessels.
-
Verification: Screen the expanded clones for NAMPT knockout by Western Blotting and confirm the genetic modification by sequencing the targeted genomic region.
Protocol 3: Western Blot Analysis for NAMPT
This protocol is for determining the protein levels of NAMPT.[17][18]
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NAMPT overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[17]
Protocol 4: Measurement of Intracellular NAD+ Levels
This protocol describes a common method for quantifying intracellular NAD+ using an enzymatic cycling assay.[19][20]
-
Sample Preparation: After treatment or genetic modification, wash cells with ice-cold PBS.
-
NAD+ Extraction: Extract NAD+ from the cell pellet using an acidic extraction buffer.[19]
-
Neutralization: Neutralize the acidic extract with a neutralization buffer.[19]
-
Enzymatic Cycling Reaction: Add the extracted samples and NAD+ standards to a 96-well plate. Add a master mix containing a cycling enzyme and a probe.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the NAD+ concentration in the samples using the standard curve and normalize to the total protein concentration or cell number.[21]
Protocol 5: Cell Viability Assay
This protocol details the use of a tetrazolium-based assay (e.g., MTT, MTS, or WST-1) to assess cell viability.[22][23]
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or perform NAMPT knockdown/knockout.
-
Reagent Addition: Add the tetrazolium reagent (e.g., WST-1) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan (B1609692) dye produced is directly proportional to the number of viable cells.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 5. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small interfering RNA-mediated silencing of nicotinamide phosphoribosyltransferase (NAMPT) and lysosomal trafficking regulator (LYST) induce growth inhibition and apoptosis in human multiple myeloma cells: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinamide Phosphoribosyltransferase Knockdown Leads to Lipid Accumulation in HepG2 Cells through The SIRT1-AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. genemedi.net [genemedi.net]
- 15. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparing the pharmacokinetic profiles of SBI-797812 and its analogs
A Comprehensive Comparison of the Pharmacokinetic Profiles of the NAMPT Activator SBI-797812 and Its Analogs
For researchers and professionals in drug development, understanding the pharmacokinetic profiles of novel therapeutic compounds is paramount. This guide provides a detailed comparison of the pharmacokinetic properties of this compound, a known nicotinamide (B372718) phosphoribosyltransferase (NAMPT) activator, and its analogs, including Nicotinamide Phosphoribosyltransferase Activators (NATs) and NAMPT Positive Allosteric Modulators (N-PAMs). This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding.
Introduction to NAMPT Activators
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a crucial coenzyme in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[1] The salvage pathway is the primary mechanism for NAD+ biosynthesis in mammals, with NAMPT being the rate-limiting enzyme.[2] Activation of NAMPT is a promising therapeutic strategy for conditions associated with NAD+ depletion, such as age-related diseases and metabolic disorders.[2] this compound and its analogs are small molecules designed to allosterically activate NAMPT, thereby enhancing NAD+ production.[3][4]
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and its analogs from preclinical studies in mice. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound Class | Compound | Dosing Route | Dose (mg/kg) | Cmax | Tmax | Bioavailability (%) | Terminal Half-life (t½) | Notes |
| Pyridylcarboxamide Urea | This compound | Intraperitoneal (i.p.) | 10 | 8.2 µM (3297 ng/mL)[5][6] | - | - | - | High plasma exposure observed with i.p. administration.[5] |
| This compound | Oral (p.o.) | 10 | Low | - | - | - | Oral administration resulted in lower plasma concentrations compared to i.p. dosing.[5] | |
| Thiazole Carboxamide | NAT | Intraperitoneal (i.p.) | - | - | - | 39.2% | 3.00 hours | - |
| NAT | Oral (p.o.) | - | - | 33.2% | 2.97 hours | - | ||
| N-PAM | Lead N-PAM | Oral (p.o.) | 30 | 3.2 µM | - | - | - | Plasma concentration of 180 nM at 3 hours post-administration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the evaluation of this compound and its analogs.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a NAMPT activator following administration in mice.
Methodology:
-
Animal Models: Male C57BL/6J or CD-1 mice (8-9 weeks old) are typically used.[7] Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Compound Formulation and Administration: The test compound is formulated in a suitable vehicle, such as a solution of DMSO, Tween 80, and saline, or PEG400 and HP-β-CD in water. Administration is performed via the desired route, commonly intraperitoneal (i.p.) or oral (p.o.) gavage, at a specified dose (e.g., 10-30 mg/kg).[5][8]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation of the blood samples (e.g., 2000 x g for 15 minutes at 4°C). The supernatant (plasma) is collected and stored at -80°C until analysis.[5]
-
Bioanalytical Method: The concentration of the test compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and half-life (t½).[5]
In Vivo Assessment of Tissue NAD+ Levels
Objective: To evaluate the in vivo efficacy of a NAMPT activator by measuring its effect on NAD+ levels in various tissues.
Methodology:
-
Animal Dosing: Mice are administered the NAMPT activator or vehicle control as described in the pharmacokinetic study protocol.
-
Tissue Harvesting: At a specified time point after dosing (e.g., 4 hours), animals are euthanized, and target tissues (e.g., liver, heart, muscle) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C.[8]
-
Metabolite Extraction: Tissues are homogenized, and metabolites are extracted using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
NAD+ Quantification: The concentration of NAD+ in the tissue extracts is determined using a validated analytical method, typically LC-MS/MS.[8]
-
Data Normalization: NAD+ levels are normalized to the total protein concentration or the weight of the tissue sample.
Visualizing Key Processes
Diagrams created using Graphviz provide a clear visual representation of the signaling pathway and experimental workflows.
Caption: The NAMPT signaling pathway, where this compound and its analogs allosterically activate NAMPT to enhance the conversion of NAM to NMN, a key precursor for NAD+ synthesis.
Caption: A generalized experimental workflow for determining the pharmacokinetic profile of NAMPT activators in preclinical animal models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
SBI-797812: A Novel NAMPT Activator with Potential Advantages Over Traditional NAD+ Precursors
For researchers, scientists, and drug development professionals, the quest for effective nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) boosters is a critical frontier in addressing age-related metabolic decline and diseases. SBI-797812, a novel small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), presents a unique mechanism of action that may offer distinct advantages over conventional NAD+ precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN).
This compound functions not as a precursor, but as a potent activator of NAMPT, the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals.[1] This small molecule effectively transforms NAMPT into a "super catalyst" for the production of NMN, the direct precursor to NAD+.[2][3] Its multifaceted mechanism involves shifting the NAMPT reaction equilibrium towards NMN formation, increasing the enzyme's affinity for its co-substrate ATP, stabilizing the active phosphorylated form of NAMPT, promoting the consumption of the pyrophosphate by-product, and uniquely, blunting the natural feedback inhibition of NAMPT by its end-product, NAD+.[2][3][4] This comprehensive activation of a key enzymatic step in NAD+ synthesis distinguishes this compound from precursor supplementation strategies.
Comparative Analysis of NAD+ Boosting Strategies
While direct head-to-head clinical trials comparing this compound with NR and NMN are limited, an examination of their distinct mechanisms and available preclinical and clinical data provides valuable insights.[5] Precursor supplementation with NR and NMN directly provides the building blocks for NAD+ synthesis.[6] In contrast, this compound enhances the body's own machinery for producing NAD+ from nicotinamide (NAM), a readily available vitamin B3 form.
Quantitative Data Overview
The following tables summarize key quantitative data from independent studies on the effects of this compound, NMN, and NR on NAD+ metabolism.
Disclaimer: The data presented below is compiled from separate studies and is not the result of direct head-to-head comparisons in the same experimental settings. Therefore, direct cross-compound comparisons should be interpreted with caution.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / Conditions |
| EC50 | 0.37 ± 0.06 µM | Purified human NAMPT |
| Maximal NAMPT Activation | 2.1-fold | Purified human NAMPT |
Table 2: Effect of this compound on Intracellular NMN and NAD+ Levels in A549 Human Lung Carcinoma Cells (4-hour treatment)
| This compound Concentration | NMN Fold Increase | NAD+ Fold Increase |
| 0.4 µM | 2.7 | 1.5 |
| 2 µM | 6.1 | 1.7 |
| 10 µM | 16.7 | 2.2 |
Table 3: In Vivo Effect of this compound on Tissue NAD+ Levels in Mice
| Tissue | NAD+ Fold Increase | Dosing |
| Liver | ~1.3 | 20 mg/kg (single i.p. dose, 4h post-dose) |
Table 4: Reported Effects of NMN and NR on NAD+ Levels from Various Studies
| Compound | Effect on NAD+ Levels | Model / Conditions |
| NMN | ~2.3-fold increase in liver NAD+ | Mice (oral gavage)[7] |
| NMN | 1.5 to 2.5-fold increase in blood NAD+ | Human clinical trials[8][6][9] |
| NR | ~2.7-fold increase in blood NAD+ | Humans (single 1000 mg oral dose)[10] |
| NR | ~2-fold increase in blood NAD+ | Humans (250-1000 mg/day for 9 days)[10] |
| NR | >2-fold increase in blood NAD+ | Humans (oral supplementation)[1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the multifaceted mechanism by which this compound activates the NAMPT enzyme to boost NAD+ production.
Caption: this compound activates NAMPT, enhancing the conversion of NAM to NMN and boosting NAD+ levels.
Experimental Workflow for Comparative Analysis
This diagram outlines a general workflow for the comparative analysis of NAD+ boosting compounds in both in vitro and in vivo models.
Caption: Workflow for comparing metabolic effects of NAD+ boosting compounds.
Experimental Protocols
In Vitro Analysis of NMN and NAD+ Levels
-
Objective: To quantify the intracellular concentrations of NMN and NAD+ in cultured cells following treatment.
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Cell Culture and Treatment: Plate cells (e.g., A549 human lung carcinoma cells) in appropriate culture dishes and grow to the desired confluency. Treat cells with various concentrations of the test compound (e.g., this compound, NMN, NR) or a vehicle control for a specified duration (e.g., 4 hours).[3]
-
Metabolite Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract metabolites using a pre-chilled extraction buffer (e.g., a mixture of methanol, acetonitrile, and water). Centrifuge to pellet protein and other cellular debris.
-
LC-MS/MS Analysis: Analyze the supernatant containing the metabolites using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use established chromatographic conditions to separate NMN and NAD+ and specific mass transitions for their detection and quantification.
-
Data Normalization: Normalize the quantified NMN and NAD+ levels to the total protein concentration or cell number in each sample.
-
In Vivo Analysis of Tissue NAD+ Levels
-
Objective: To determine the effect of a test compound on NAD+ levels in various tissues of an animal model.
-
Methodology: LC-MS/MS.
-
Animal Model and Dosing: Acclimate the animal model (e.g., C57BL/6 mice) to the experimental conditions. Administer the test compound via the desired route (e.g., intraperitoneal injection or oral gavage) at a specific dose. Include a vehicle-treated control group.[5]
-
Tissue Harvesting: At a predetermined time point post-dosing (e.g., 4 hours), euthanize the animals. Rapidly dissect and flash-freeze the tissues of interest (e.g., liver, heart, skeletal muscle) in liquid nitrogen to quench metabolic activity.[5]
-
Metabolite Extraction from Tissue: Homogenize the frozen tissue in a pre-chilled extraction buffer. Follow a similar extraction procedure as described for the in vitro protocol to separate the metabolites.
-
LC-MS/MS Analysis and Data Normalization: Analyze the tissue extracts using LC-MS/MS as described above. Normalize the NAD+ levels to the weight of the tissue sample.[5]
-
Potential Advantages and Future Directions
The unique mechanism of this compound as a NAMPT activator suggests potential advantages over precursor supplementation. By enhancing the efficiency of the endogenous NAD+ salvage pathway, it may provide a more regulated and sustained increase in NAD+ levels. The ability to overcome feedback inhibition is a particularly noteworthy feature that could lead to more robust NAD+ elevation.[2][3][8]
However, the existing data also indicates that the in vivo effects of the current lead compound, this compound, are relatively modest and tissue-specific, with significant increases observed primarily in the liver of mice. Future research will likely focus on developing analogs with improved pharmacokinetic properties and potency against the murine NAMPT enzyme to explore the full therapeutic potential of this class of compounds.
References
- 1. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cornell Researchers Show Unequal Distribution of NAD+ Across Organs Following NMN Administration [nmn.com]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Specificity of SBI-797812 and Other NAMPT Modulators
This guide provides a detailed comparison of SBI-797812, a known activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), with other NAMPT modulators, including both activators and inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of their performance and specificity, supported by experimental data and detailed methodologies.
Introduction to NAMPT Modulation
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme for cellular metabolism, signaling, and DNA repair.[1][2] Modulation of NAMPT activity is a promising therapeutic strategy for a range of conditions. While NAMPT inhibitors are being investigated for their anti-cancer properties due to the high metabolic demand of tumor cells, NAMPT activators are being explored for their potential in addressing age-related diseases and metabolic disorders by boosting NAD+ levels.[1][3]
This compound is a potent small molecule activator of NAMPT.[4] It functions by shifting the NAMPT reaction equilibrium towards nicotinamide mononucleotide (NMN) formation, increasing the enzyme's affinity for ATP, stabilizing the phosphorylated form of NAMPT, and reducing feedback inhibition by NAD+.[3] This guide compares the specificity and performance of this compound with other NAMPT activators and inhibitors.
Comparative Performance of NAMPT Modulators
The following tables summarize the quantitative data for this compound and a selection of other NAMPT activators and inhibitors.
NAMPT Activators: In Vitro Efficacy
| Compound/Class | Target | Assay Type | EC50 (µM) | Maximal Activation (Fold Change) | Cell Line / Conditions | Reference(s) |
| This compound | Human NAMPT | NMN Production | 0.37 ± 0.06 | 2.1 | Purified enzyme | [4] |
| P7C3 | Human NAMPT | NMN Production | ~0.5 - 1.0 | Not explicitly stated | Purified enzyme | [5] |
| NATs (Nicotinamide Phosphoribosyltransferase Activators) | Human NAMPT | Coupled Enzyme Assay | 5.7 | Not Reported | Purified enzyme | [3] |
| NAT derivative (Cpd 72) | Human NAMPT | Not Specified | Not Reported | Not Reported | Not Specified | [3] |
NAMPT Inhibitors: In Vitro and Cellular Potency
| Inhibitor | Target(s) | Biochemical IC50 (NAMPT) | Cellular IC50 (Cell Line Dependent) | Key Characteristics | Reference(s) |
| FK866 | NAMPT | ~0.3 nM (Ki) | ~1 nM (HepG2) | Potent and specific NAMPT inhibitor, widely used as a research tool. | [6] |
| KPT-9274 | NAMPT, PAK4 | ~120 nM | 27 to 215 nM (AML cell lines) | Dual inhibitor in clinical trials for solid tumors and lymphomas. | [7][8] |
| OT-82 | NAMPT | Not explicitly stated | 2.89 nM (hematological) vs 13.03 nM (non-hematological) | Potent and selective for hematopoietic malignancies. | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for NAMPT modulators, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
NAMPT Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of SBI-797812: A Guide for Laboratory Professionals
Providing critical safety and logistical information is paramount for the responsible handling of research compounds. This document outlines the recommended procedures for the proper disposal of SBI-797812, a NAMPT activator used in laboratory research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
Currently, a publicly accessible, detailed Safety Data Sheet (SDS) with specific disposal instructions for this compound is not available. In the absence of compound-specific directives, researchers must adhere to general best practices for the disposal of non-hazardous research-grade chemical compounds. The following procedures are based on standard laboratory safety protocols. It is imperative that all disposal activities comply with local, state, and federal regulations, and researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal of Solid this compound
Unused or expired solid this compound should be disposed of as chemical waste.
Experimental Protocol for Disposal of Solid Waste:
-
Segregation: Ensure that this compound is not mixed with other incompatible waste streams.
-
Packaging: Place the solid compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and any known hazards.
-
Waste Collection: Arrange for pickup by your institution's hazardous waste management service. Do not dispose of solid this compound in regular trash.
Disposal of this compound Solutions
Solutions of this compound, typically prepared in solvents such as Dimethyl Sulfoxide (DMSO), require careful handling for disposal.
Experimental Protocol for Disposal of Liquid Waste:
-
Waste Container: Use a designated, leak-proof container for halogenated or non-halogenated solvent waste, as appropriate for the solvent used (e.g., DMSO solutions should go into a non-halogenated solvent waste container).
-
Labeling: Clearly label the waste container with the contents, including the full chemical name ("this compound") and the solvent ("DMSO").
-
Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department. Do not pour this compound solutions down the drain.
| Waste Type | Disposal Container | Key Instructions |
| Solid | Labeled, sealed chemical waste container | Do not mix with other waste. Label with chemical name and quantity. Arrange for EHS pickup. |
| Liquid (in DMSO) | Labeled, non-halogenated solvent waste container | Do not dispose down the drain. Ensure the container is properly sealed and stored in a designated accumulation area. |
Decontamination of Labware
Glassware and other labware contaminated with this compound should be decontaminated before reuse or disposal.
Experimental Protocol for Decontamination:
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the majority of the compound. Collect this rinse as chemical waste.
-
Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse with deionized water.
Caption: Decision workflow for the proper disposal and decontamination of this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for a formal safety assessment and the specific requirements of your institution. Always consult your institution's Environmental Health and Safety department for definitive disposal procedures.
Essential Safety and Logistical Guidance for Handling SBI-797812
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of SBI-797812, a novel activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. As this compound is a research compound, comprehensive toxicological data may not be fully available, necessitating a cautious approach and the implementation of stringent safety protocols.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A buttoned, full-length laboratory coat must be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of solid this compound or solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure to prevent inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated area, preferably within a fume hood.
-
Verify that the container is properly sealed and labeled.
Preparation of Solutions:
-
As this compound is a solid, weighing and preparation of stock solutions should be conducted in a chemical fume hood to avoid inhalation of the powder.
-
Use a dedicated and calibrated balance.
-
Consult the manufacturer's instructions for appropriate solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the storage temperature recommendations provided by the supplier, which is typically -20°C for long-term stability.
-
Store in a secure, designated area away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent washes containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols
General Workflow for Handling this compound:
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Disclaimer: This information is intended for guidance purposes only and does not substitute for a comprehensive institutional safety review and adherence to all applicable regulations. Always consult the most recent Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
